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  • Product: 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride
  • CAS: 263410-14-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of CAS 263410-14-6: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for efficiently exploring chemical space. CAS 263410-14-6, chemically identified as 2-[2-(methylamino)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for efficiently exploring chemical space. CAS 263410-14-6, chemically identified as 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride[1], serves as a highly versatile intermediate. Featuring an ortho-substituted benzonitrile and a flexible ethoxy-linked secondary amine, this molecule provides orthogonal reactivity profiles ideal for synthesizing complex pharmacophores. This whitepaper details the physicochemical properties, structural causality, and self-validating synthetic protocols for utilizing this compound in drug discovery workflows.

Core Structural Analysis & Physicochemical Properties

Understanding the baseline physicochemical properties of CAS 263410-14-6 is critical for predicting its behavior in both synthetic workflows and biological assays. The compound is commercially supplied as a hydrochloride salt, a deliberate formulation choice that prevents the auto-oxidation of the secondary amine and enhances solid-state stability during storage[2].

Quantitative Data Profile

Table 1: Physicochemical Profile of CAS 263410-14-6

PropertyValue / Description
Chemical Name 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride
CAS Registry Number 263410-14-6
Molecular Formula C10H13ClN2O
Molecular Weight 212.68 g/mol
Free Base Mass 176.22 g/mol
CLogP 1.325
Product Class Building Block / Secondary Amine
Storage Conditions Room Temperature (RT)

Mechanistic Insight: The calculated LogP (CLogP) of 1.325 indicates a favorable lipophilicity profile, positioning derivatives of this scaffold well within Lipinski's Rule of Five for optimal oral bioavailability and potential central nervous system (CNS) penetration[2]. The ortho-arrangement of the ethoxy chain relative to the strongly electron-withdrawing nitrile group creates a localized dipole. This spatial geometry allows the molecule to participate in highly specific, directional hydrogen bonding within target protein binding pockets.

Synthetic Utility & Mechanistic Pathways

The true value of CAS 263410-14-6 lies in its orthogonal functional groups. The secondary amine can undergo electrophilic substitution, while the nitrile group is primed for nucleophilic addition.

SyntheticPathways Core CAS 263410-14-6 (Core Building Block) AmineRxn Secondary Amine Derivatization Core->AmineRxn Electrophilic Attack NitrileRxn Nitrile Group Transformations Core->NitrileRxn Nucleophilic Addition Amide Amide Coupling (Peptidomimetics) AmineRxn->Amide TertAmine Reductive Amination (Tertiary Amines) AmineRxn->TertAmine Tetrazole Azide Cycloaddition (Tetrazole Bioisosteres) NitrileRxn->Tetrazole Hydrolysis Hydrolysis (Carboxylic Acids) NitrileRxn->Hydrolysis

Caption: Logical pathways for derivatizing CAS 263410-14-6 in drug discovery workflows.

Mechanistic Causality in Derivatization
  • Amine Derivatization: As a secondary amine, the methylamino group is moderately sterically hindered. When forming amides, standard carbodiimides (like EDC) may yield sluggish reaction rates. Therefore, utilizing uronium-based coupling reagents (e.g., HATU) is recommended to accelerate the formation of the active ester and drive the coupling to completion, a standard practice validated in comprehensive reviews of .

  • Nitrile Transformations: The benzonitrile moiety is an excellent precursor for tetrazole synthesis via [3+2] cycloaddition with sodium azide. Tetrazoles are widely utilized in medicinal chemistry as metabolically stable bioisosteres for carboxylic acids, often synthesized via to yield potent receptor antagonists.

Experimental Methodology: Self-Validating Amide Coupling Protocol

To ensure high-fidelity synthesis when utilizing CAS 263410-14-6 as a building block, the following protocol incorporates self-validating analytical checkpoints to prevent downstream failures.

Objective: Synthesize an N-alkyl-N-methylamide derivative from CAS 263410-14-6.

Reagents:

  • CAS 263410-14-6 (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Free-Basing and Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir at room temperature for 15 minutes.

    • Causality: DIPEA serves a dual purpose: it deprotonates the carboxylic acid to facilitate HATU attack and neutralizes the hydrochloride salt of CAS 263410-14-6 in the subsequent step.

  • Substrate Addition: Add CAS 263410-14-6 (1.0 eq) to the activated ester solution.

  • Self-Validation Checkpoint 1 (t=1h): Extract a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation metric: Disappearance of the m/z 177 peak (free base of CAS 263410-14-6[3]) and emergence of the target product mass.

  • Reaction Quenching: Once LC-MS confirms >95% conversion, quench the reaction by adding saturated aqueous NaHCO₃.

    • Causality: Quenching neutralizes residual acid and facilitates the partitioning of the product into the organic phase during extraction.

  • Extraction and Washing: Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), brine, and dry over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint 2: Perform ¹H NMR on the crude concentrated product. The disappearance of the secondary amine N-H proton and the distinct downfield shifting of the N-methyl singlet confirm successful amide bond formation.

Analytical Characterization & Quality Control

Before utilizing commercial batches of CAS 263410-14-6, rigorous quality control must be executed. The following workflow guarantees structural integrity and purity.

AnalyticalWorkflow Sample Sample Prep (CAS 263410-14-6) LCMS LC-MS Analysis (Mass & Purity) Sample->LCMS NMR NMR Spectroscopy (Structural ID) Sample->NMR KF Karl Fischer (Water Content) Sample->KF Release Batch Release (COA Generation) LCMS->Release NMR->Release KF->Release

Caption: Self-validating analytical workflow for batch certification of CAS 263410-14-6.

  • LC-MS: Confirms the exact mass of the free base (176.22 g/mol )[3] and ensures chromatographic purity (typically ≥95% for building blocks)[2].

  • NMR Spectroscopy: ¹H and ¹³C NMR elucidate the structural backbone. The ethoxy linker will present as two distinct triplets, while the N-methyl group will appear as a sharp singlet integrating to three protons.

  • Karl Fischer Titration: Because hydrochloride salts can be hygroscopic, quantifying water content is critical to prevent stoichiometry errors in moisture-sensitive downstream reactions.

Handling, Stability, and Storage Protocols

While CAS 263410-14-6 is generally stable at room temperature[2], its nature as a hydrochloride salt dictates specific handling precautions to maintain its integrity over time:

  • Storage: Store in a tightly sealed container at room temperature (15°C to 25°C), ideally within a desiccator to prevent moisture absorption[2].

  • Handling: Weighing should be conducted rapidly to minimize exposure to ambient humidity. If the material becomes clumped, it indicates moisture ingress, which may necessitate re-drying under high vacuum before use in anhydrous reactions.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-substituted 1H-tetrazoles from nitriles in water". The Journal of Organic Chemistry, 66(24), 7945-7950. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride in DMSO

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-[2-(methylam...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride (CAS: 263410-14-6) in dimethyl sulfoxide (DMSO). As a critical parameter in early-stage drug discovery, a thorough understanding of a compound's solubility in DMSO is paramount for the integrity and reproducibility of high-throughput screening (HTS) and other in vitro assays. This document moves beyond a simple recitation of data, offering a deep dive into the experimental design, methodologies, and interpretation of results necessary for establishing a robust solubility profile. We will explore both kinetic and thermodynamic solubility, providing detailed, field-proven protocols for their determination. Furthermore, this guide will address the nuances of DMSO as a solvent, including its advantages and potential pitfalls, to equip researchers with the expertise needed to generate reliable and actionable solubility data.

Introduction: The Central Role of DMSO in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in drug discovery and life science research.[1][2][3] Its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable vehicle for creating high-concentration stock solutions for compound libraries.[1][4] These stock solutions are the starting point for a multitude of biological assays, and therefore, understanding a compound's behavior in DMSO is a foundational requirement for any successful screening campaign.

The compound of interest, 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride, is a powder with a molecular weight of 212.68 g/mol and the chemical formula C₁₀H₁₃ClN₂O.[5] While its precise solubility in DMSO is not widely published, this guide will provide the necessary protocols to determine it accurately.

This guide will focus on two key aspects of solubility:

  • Kinetic Solubility: This refers to the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a critical parameter for predicting potential precipitation in biological assays.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, achieved over a longer incubation period. It represents the maximum concentration of a compound that can be dissolved under specific conditions.

A comprehensive understanding of both is essential for mitigating experimental artifacts and ensuring the reliability of downstream data.

Physicochemical Properties of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride and DMSO

A foundational understanding of the key components is crucial for experimental design.

Table 1: Physicochemical Properties

Property2-[2-(Methylamino)ethoxy]benzonitrile hydrochlorideDimethyl Sulfoxide (DMSO)
CAS Number 263410-14-6[5]67-68-5
Molecular Formula C₁₀H₁₃ClN₂O[5](CH₃)₂SO[1]
Molecular Weight 212.68 g/mol [5]78.13 g/mol [1]
Physical Form Powder[5]Colorless liquid[1]
Boiling Point Not available189 °C[1]
Melting Point Not available19 °C[1]
Miscibility To be determined in DMSOMiscible with water and a wide range of organic solvents[1][3]

Experimental Workflow for Solubility Determination

The following workflow provides a logical progression for determining the solubility of 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride in DMSO.

G cluster_0 Preparation cluster_1 Kinetic Solubility Assessment cluster_2 Thermodynamic Solubility Assessment cluster_3 Data Analysis and Reporting A Compound Acquisition and QC D High-Concentration DMSO Stock Preparation A->D B Solvent Preparation (Anhydrous DMSO) B->D C Instrumentation Setup and Calibration H Quantification (e.g., HPLC-UV, Nephelometry) C->H L Quantification of Supernatant C->L E Serial Dilution in DMSO D->E F Rapid Dilution into Aqueous Buffer E->F G Incubation and Precipitation Analysis F->G G->H M Data Interpretation H->M I Slurry Preparation (Excess Compound in DMSO) J Equilibration (e.g., 24-48h with agitation) I->J K Phase Separation (Centrifugation/Filtration) J->K K->L L->M N Reporting M->N

Caption: Experimental workflow for determining the solubility of 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride in DMSO.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with built-in controls and checks to ensure data integrity.

Protocol for Kinetic Solubility Determination

Rationale: This method mimics the process of diluting a DMSO stock solution into an aqueous buffer for a biological assay. It is a rapid assessment of the likelihood of a compound precipitating under assay conditions.

Materials:

  • 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Analytical balance

  • Vortex mixer

  • Plate shaker

  • Nephelometer or HPLC-UV system

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride.

    • Dissolve the compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used to aid dissolution, but caution should be exercised to avoid compound degradation.[6]

  • Serial Dilution in DMSO:

    • Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution into Aqueous Buffer:

    • In a 96-well plate, add a small volume of each DMSO concentration (e.g., 2 µL) to a larger volume of PBS (e.g., 198 µL) to achieve a final DMSO concentration of 1%.

    • Include a DMSO vehicle control (2 µL of DMSO in 198 µL of PBS).

  • Incubation and Analysis:

    • Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

    • Visually inspect the wells for any signs of precipitation.

    • Quantify the amount of soluble compound using a suitable method:

      • Nephelometry: Measures the turbidity of the solution, which is indicative of precipitation.

      • HPLC-UV: After centrifugation to pellet any precipitate, analyze the supernatant to determine the concentration of the dissolved compound.

Data Interpretation: The kinetic solubility is the highest concentration that does not show significant precipitation.

Protocol for Thermodynamic Solubility Determination

Rationale: This "shake-flask" method determines the true equilibrium solubility of the compound in DMSO, providing a measure of its maximum achievable concentration in that solvent.

Materials:

  • 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Slurry Preparation:

    • Add an excess amount of 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride to a known volume of DMSO in a microcentrifuge tube. The presence of undissolved solid is essential.

  • Equilibration:

    • Tightly seal the tubes and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Preparation and Analysis:

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with DMSO to a concentration within the linear range of the HPLC-UV standard curve.

    • Analyze the diluted sample by HPLC-UV to determine the concentration of the dissolved compound.

Data Interpretation: The calculated concentration from the supernatant represents the thermodynamic solubility of the compound in DMSO at the specified temperature.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table.

Table 2: Solubility Profile of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride

ParameterMethodSolventTemperature (°C)Solubility (mM)
Kinetic SolubilityNephelometry/HPLC-UVPBS with 1% DMSO25[Insert experimental value]
Thermodynamic SolubilityShake-Flask (HPLC-UV)100% DMSO25[Insert experimental value]

Interpreting the Results:

  • A significant difference between the thermodynamic solubility in DMSO and the kinetic solubility in an aqueous buffer is common. High thermodynamic solubility in DMSO does not always guarantee high kinetic solubility in aqueous media.

  • Low kinetic solubility can lead to compound precipitation in assays, resulting in inaccurate concentration-response curves and potentially false negatives.

  • Understanding the solubility limits is crucial for designing experiments with appropriate compound concentrations and for troubleshooting unexpected assay results.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the inclusion of appropriate controls and orthogonal methods.

G A Experimental Design B Protocol Execution A->B Detailed SOPs C Data Acquisition B->C Calibrated Instruments D Orthogonal Method Confirmation C->D e.g., Nephelometry vs. HPLC E Data Review and Interpretation D->E Cross-Verification E->B Iterative Refinement F Validated Solubility Profile E->F Final Report

Caption: A self-validating system for solubility determination.

Conclusion

Determining the solubility profile of 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride in DMSO is a critical step in its evaluation as a potential drug candidate. By employing the rigorous kinetic and thermodynamic solubility protocols outlined in this guide, researchers can generate reliable and reproducible data. This information is essential for designing robust in vitro assays, interpreting screening results, and making informed decisions in the drug discovery pipeline. While this guide provides a comprehensive framework, it is important to remember that solubility can be influenced by various factors, including temperature, pH, and the presence of other solutes. Therefore, careful experimental design and execution are paramount for obtaining high-quality data.

References

  • Cole-Parmer. (2006). Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile.
  • MilliporeSigma. (n.d.). 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • American Chemical Society. (2021). Dimethyl sulfoxide.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride

Introduction In the landscape of pharmaceutical research and development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Nuclear Magneti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride, a key chemical entity.

This document is designed for researchers, scientists, and professionals in drug development, providing not only spectral data but also the underlying scientific rationale for spectral assignments and the experimental methodology for acquiring such data. The information presented herein is a synthesis of established spectroscopic principles and data from closely related structural analogues, formulated to serve as a robust reference for the characterization of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to the interpretation of NMR spectra. The structure of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride, with a systematic numbering convention for proton and carbon atoms, is presented below. This numbering will be used for all spectral assignments.

Caption: Molecular structure of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride with atom numbering.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride. These predictions are based on the analysis of structurally similar compounds, including 2-ethoxybenzonitrile and N-methylethanolamine, with adjustments for the effects of protonation on the amine group. The spectrum is predicted for a solution in Deuterated Dimethyl Sulfoxide (DMSO-d₆), a common solvent for hydrochloride salts.

Atom Number Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H3, H57.65 - 7.80m-2H
H47.15 - 7.30m-1H
H67.00 - 7.15d~8.01H
H84.30 - 4.45t~5.02H
H93.40 - 3.55t~5.02H
H102.80 - 2.95s-3H
N-H9.00 - 9.50br s-2H

Interpretation of the Predicted ¹H NMR Spectrum

  • Aromatic Protons (H3, H4, H5, H6): The protons on the benzonitrile ring are expected to appear in the aromatic region of the spectrum, between 7.00 and 7.80 ppm. The electron-withdrawing nature of the nitrile group and the electron-donating nature of the ethoxy group will influence their precise chemical shifts. The protons ortho and para to the nitrile group (H3 and H5) are expected to be the most deshielded. The ortho proton to the ethoxy group (H6) will be the most shielded. The complex splitting patterns (multiplets) arise from the coupling between these adjacent aromatic protons.

  • Ethoxy Protons (H8, H9): The methylene protons of the ethoxy group are diastereotopic. The protons on the carbon adjacent to the oxygen (H8) are expected to be deshielded and appear as a triplet around 4.30 - 4.45 ppm due to coupling with the H9 protons. The protons on the carbon adjacent to the protonated nitrogen (H9) will also be deshielded and appear as a triplet around 3.40 - 3.55 ppm, coupled to the H8 protons.

  • Methyl Protons (H10): The three protons of the methyl group attached to the nitrogen are expected to appear as a sharp singlet in the upfield region of the spectrum, around 2.80 - 2.95 ppm.

  • Ammonium Protons (N-H): The two protons on the positively charged nitrogen atom are expected to be significantly deshielded due to the positive charge and will appear as a broad singlet at a downfield chemical shift, predicted to be between 9.00 and 9.50 ppm. The broadness of this peak is due to rapid chemical exchange with any trace amounts of water in the solvent and quadrupole broadening from the nitrogen atom.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride in DMSO-d₆ are presented in the table below. These predictions are derived from data for 2-alkoxybenzonitriles and N-methylethanolamine, with expected shifts due to protonation.

Atom Number Predicted Chemical Shift (δ, ppm)
C1158.0 - 160.0
C2112.0 - 114.0
C3134.0 - 136.0
C4121.0 - 123.0
C5133.0 - 135.0
C6115.0 - 117.0
C7 (CN)116.0 - 118.0
C868.0 - 70.0
C948.0 - 50.0
C1033.0 - 35.0

Interpretation of the Predicted ¹³C NMR Spectrum

  • Aromatic Carbons (C1-C6): The six carbons of the benzonitrile ring are expected to resonate in the typical aromatic region (110-160 ppm). The carbon attached to the oxygen (C1) will be the most deshielded. The carbon bearing the nitrile group (C6) and the nitrile carbon itself (C7) will also have characteristic chemical shifts. The remaining aromatic carbons will appear in the range of 112-136 ppm.

  • Nitrile Carbon (C7): The carbon of the nitrile group is expected to have a chemical shift in the range of 116.0 - 118.0 ppm.

  • Aliphatic Carbons (C8, C9, C10): The carbon adjacent to the oxygen (C8) is predicted to be in the 68.0 - 70.0 ppm range. The carbon adjacent to the protonated nitrogen (C9) will be deshielded and is expected around 48.0 - 50.0 ppm. The methyl carbon (C10) will be the most shielded of the aliphatic carbons, with a predicted chemical shift of 33.0 - 35.0 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing and Analysis prep1 Weigh 10-20 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR). prep2 Dissolve in ~0.7 mL of high-purity DMSO-d₆. prep1->prep2 prep3 Transfer the solution to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer and lock on the deuterium signal of DMSO-d₆. prep3->acq1 acq2 Shim the magnetic field to optimize homogeneity. acq1->acq2 acq3 Acquire the ¹H NMR spectrum (e.g., 16-32 scans). acq2->acq3 acq4 Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 1024 or more scans). acq3->acq4 proc1 Apply Fourier transformation to the raw data. acq4->proc1 proc2 Perform phase and baseline corrections. proc1->proc2 proc3 Reference the spectra to the residual solvent peak of DMSO-d₆ (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C). proc2->proc3 proc4 Integrate the ¹H NMR signals and assign the peaks. proc3->proc4 proc5 Assign the peaks in the ¹³C NMR spectrum. proc4->proc5

Caption: Experimental workflow for NMR spectral analysis.

Rationale for Experimental Choices:

  • Choice of Solvent: DMSO-d₆ is selected due to its excellent ability to dissolve polar compounds like hydrochloride salts. Its residual proton and carbon signals are well-characterized and serve as convenient internal references.

  • Sample Concentration: The specified concentrations are standard for achieving a good signal-to-noise ratio in a reasonable acquisition time for a typical small molecule on a 400 MHz NMR spectrometer.

  • Locking and Shimming: These are critical steps to ensure the stability and homogeneity of the magnetic field, which directly impacts the resolution and quality of the resulting spectra.

  • Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio compared to ¹H.

Conclusion

This technical guide provides a detailed, albeit predicted, ¹H and ¹³C NMR spectral analysis of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride. The predicted data, based on sound spectroscopic principles and analysis of analogous structures, offers a valuable resource for the identification and characterization of this compound. The provided experimental protocol outlines a robust methodology for obtaining high-quality NMR data. As with any analytical endeavor, the ultimate confirmation of these spectral assignments would necessitate the acquisition of experimental data on a verified sample of the target compound.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Exploratory

Unveiling the Mechanism of Action of 2-[2-(Methylamino)ethoxy]benzonitrile Derivatives: A p38α MAPK Inhibition Paradigm

Executive Summary In the landscape of targeted drug discovery for chronic inflammatory respiratory diseases, the chemical intermediate 2-[2-(Methylamino)ethoxy]benzonitrile (CAS 263410-14-6) has emerged as a critical str...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery for chronic inflammatory respiratory diseases, the chemical intermediate 2-[2-(Methylamino)ethoxy]benzonitrile (CAS 263410-14-6) has emerged as a critical structural scaffold[1]. Through advanced synthetic methodologies, this precursor is transformed into potent, isoform-specific inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway[2][3]. This technical whitepaper dissects the mechanism of action, pharmacological profiling, and experimental validation of these derivatives—most notably the clinical candidate AZD7624—providing a comprehensive guide for drug development professionals.

Chemical Foundation: From Scaffold to Pharmacophore

The transition from a basic chemical intermediate to a highly selective kinase inhibitor requires precise structural engineering. 2-[2-(Methylamino)ethoxy]benzonitrile serves as the foundational building block for AZD7624[1][2].

The Causality of Synthetic Design: To achieve high-affinity binding within the ATP-binding pocket of the p38α kinase, the linear benzonitrile group of the precursor must be structurally modified. Researchers utilized the Kulinkovich-de Meijere cyclopropanation to convert the aromatic nitrile into a cyclopropylamine[2][3]. This specific transformation is not arbitrary; the resulting cyclopropylamine moiety provides the exact steric bulk and spatial geometry required to occupy the hydrophobic pocket of the p38α kinase domain, while the adjacent heteroatoms maintain critical hydrogen-bonding interactions with the kinase hinge region[2][3].

Mechanism of Action: Selective p38α MAPK Inhibition

The primary biological target of these derivatives is Mitogen-Activated Protein Kinase 14 (MAPK14), commonly known as p38α[4]. In chronic respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD), environmental stimuli such as cigarette smoke, viral infections, and lipopolysaccharides (LPS) trigger a robust kinase cascade[5][6].

Isoform Selectivity and Downstream Effects: The p38 family consists of four isoforms: α, β, γ, and δ. Derivatives like AZD7624 are engineered to selectively target p38α (and to a lesser extent p38β) because p38α is the predominant isoform activated in human alveolar macrophages during inflammatory responses[7].

By binding competitively to the p38α domain, the derivative prevents the phosphorylation of downstream targets, specifically MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2)[5][6]. In its active state, MK2 stabilizes the mRNAs encoding pro-inflammatory cytokines. By inhibiting MK2, the derivative forces the rapid degradation of TNF-α, IL-6, and IL-8 mRNA, effectively halting the inflammatory cascade at the post-transcriptional level[5][6].

p38α MAPK signaling cascade and the inhibitory node of benzonitrile derivatives.

Pharmacological Profiling & Quantitative Data

The pharmacological profile of 2-[2-(Methylamino)ethoxy]benzonitrile derivatives demonstrates exceptional potency. Below is a summary of the quantitative data for AZD7624:

ParameterValue / CharacteristicBiological Significance
Target IC50 (p38α) 0.1 nMExtremely high binding affinity to the primary target[4].
Cellular IC50 (TNF-α) ~3.5 nM (in PBMCs)Potent translation of target binding to functional cytokine suppression[4].
Isoform Selectivity >10,000-fold (α vs γ/δ)Prevents off-target effects associated with γ/δ inhibition[4][7].
Terminal Half-Life 34 to 72 hoursAllows for sustained target engagement in the lung architecture[4].
Route of Administration InhaledMaximizes local efficacy while minimizing systemic toxicity[4][8].

The Causality of the Inhaled Route: Historically, oral p38 inhibitors (e.g., dilmapimod, losmapimod) suffered from dose-limiting systemic toxicities, including elevated liver enzymes and severe dermatological rashes[5][8]. By optimizing the physicochemical properties of the derivative for inhaled administration, researchers achieved high local concentrations in the lungs (targeting alveolar macrophages) while maintaining minimal systemic plasma exposure, thereby bypassing hepatic toxicity[8].

Experimental Workflows: Self-Validating Protocol for Target Engagement

To rigorously validate the mechanism of action in vitro, researchers utilize a self-validating LPS-induced cytokine release assay in primary human alveolar macrophages[7][9].

Step-by-Step Methodology:

  • Cell Isolation & Culture: Isolate primary human alveolar macrophages from bronchoalveolar lavage (BAL) fluid. Seed at 1×105 cells/well in 96-well plates.

  • Pre-incubation (Target Engagement): Treat cells with varying concentrations of the derivative (e.g., 0.01 nM to 100 nM) or vehicle control for 1 hour.

    • Causality: Pre-incubation ensures the compound has fully occupied the intracellular kinase domains prior to the activation of the MAPKKK cascade[7][9].

  • Inflammatory Stimulation: Add LPS (10 ng/mL) to the wells to trigger the TLR4/p38 MAPK pathway. Incubate for 24 hours.

  • Self-Validation (Parallel Viability Assay): In a parallel replicate plate, perform a CellTiter-Glo (ATP-based) or MTT viability assay.

    • Causality: This step is critical for scientific integrity. It proves that any observed reduction in cytokine levels is due to true pharmacological kinase inhibition, rather than compound-induced cytotoxicity.

  • Supernatant Harvest & Quantification: Collect cell-free supernatants and quantify TNF-α and IL-6 levels using multiplex Luminex or ELISA.

  • Data Analysis: Calculate pIC50 values using non-linear regression modeling.

Self-validating in vitro workflow for assessing p38α target engagement in macrophages.

Clinical Translation & Strategic Insights

The translation of 2-[2-(Methylamino)ethoxy]benzonitrile derivatives into the clinic provided profound insights into respiratory drug discovery. In Phase 1 LPS-challenge studies in healthy volunteers, inhaled AZD7624 successfully demonstrated clinical proof-of-mechanism, reducing sputum neutrophils by 56.6% and TNF-α by 85.4%[7].

However, in Phase 2a trials involving severe COPD patients, the compound failed to significantly reduce the rate of exacerbations[7].

The Causality of Clinical Failure: This outcome highlights the complexity of pathway redundancy in human disease. While p38α drives TNF-α and IL-6 production, COPD exacerbations are highly heterogeneous. Furthermore, studies revealed that p38α inhibition also suppresses CXCL10, a chemokine vital for the antiviral immune response[9]. Because a significant proportion of COPD exacerbations are triggered by viral infections, suppressing the host's antiviral response inadvertently negated the benefits of the drug's anti-inflammatory action[9]. This underscores the necessity of patient stratification (e.g., identifying purely bacterial vs. viral exacerbators) when deploying highly targeted kinase inhibitors.

References

  • Steven, A. et al. "Expedited Kilolab Development of AZD7624 Using Kulinkovich–de Meijere Cyclopropanation." Organic Process Research & Development, 2021, 25(10), 2351–2366. Available at: [Link]

  • Patel, N.R. et al. "The development of AZD7624 for prevention of exacerbations in COPD: a randomized controlled trial." International Journal of Chronic Obstructive Pulmonary Disease, 2018, 13, 1009-1019. Available at: [Link]

  • AstraZeneca. "AZD7624 - Open Innovation." AstraZeneca Clinical Pipeline. Available at: [Link]

  • Papi, A. et al. "Role of p38 Mitogen-Activated Protein Kinase in Asthma and COPD: Pathogenic Aspects and Potential Targeted Therapies." Drug Design, Development and Therapy, 2021, 15, 1273-1284. Available at: [Link]

  • Higham, A. et al. "Differential anti-inflammatory effects of budesonide and a p38 MAPK inhibitor AZD7624 on COPD pulmonary cells." International Journal of Chronic Obstructive Pulmonary Disease, 2018, 13, 1279-1288. Available at: [Link]

  • Pehrson, R. et al. "AZD7624, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNFα with Minimal Systemic Exposure." Journal of Pharmacology and Experimental Therapeutics, 2018, 365(3), 567-572. Available at: [Link]

Sources

Foundational

Unable to Provide In-Depth Technical Guide for CAS 263410-14-6

Researchers, scientists, and drug development professionals are advised that a comprehensive technical guide on the thermodynamic stability of the compound designated by CAS Registry Number 263410-14-6 cannot be provided...

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Author: BenchChem Technical Support Team. Date: March 2026

Researchers, scientists, and drug development professionals are advised that a comprehensive technical guide on the thermodynamic stability of the compound designated by CAS Registry Number 263410-14-6 cannot be provided at this time.

A thorough search of publicly available chemical databases and scientific literature has failed to yield a definitive identification of the chemical substance associated with CAS 263410-14-6. Without a confirmed chemical name, structure, and associated published data, it is not possible to conduct the in-depth analysis required to generate a technical guide on its thermodynamic stability at room temperature.

The creation of a reliable and scientifically sound technical document, as requested, is contingent upon the availability of fundamental information about the compound . This includes, but is not limited to:

  • Chemical Identity: The unambiguous name and molecular structure of the compound.

  • Physicochemical Properties: Experimental or validated computational data on properties relevant to stability.

  • Published Studies: Peer-reviewed articles or technical reports detailing stability-indicating assays, degradation pathways, and thermal analysis.

The absence of this foundational information for CAS 263410-14-6 prevents any meaningful discussion or analysis of its thermodynamic stability, potential degradation mechanisms, or appropriate storage and handling conditions.

It is recommended that the CAS Registry Number be verified for accuracy. Inaccuracies in CAS numbers are not uncommon and can lead to difficulties in retrieving information. Should a corrected CAS number or the specific chemical name become available, a new search and analysis can be initiated.

We regret that we are unable to fulfill this request at the present time due to the lack of identifiable and verifiable data for the specified CAS number. The commitment to scientific integrity and the provision of accurate, trustworthy information necessitates a halt to the process until the compound can be unequivocally identified.

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride

An authoritative, step-by-step technical guide for the synthesis of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride (CAS 263410-14-6). Executive Summary & Synthetic Strategy 2-[2-(Methylamino)ethoxy]benzonitrile hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step technical guide for the synthesis of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride (CAS 263410-14-6).

Executive Summary & Synthetic Strategy

2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride is a high-value pharmaceutical intermediate. It is most notably utilized as the primary cyclopropanation substrate in the kilolab-scale synthesis of AZD7624 , a highly selective p38α mitogen-activated protein kinase (MAPK) inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD)[1].

The most scalable and atom-economical route to this molecule is a two-phase process:

  • Nucleophilic Aromatic Substitution (SNAr): The base-mediated O-alkylation of 2-fluorobenzonitrile with 2-(methylamino)ethanol.

  • Salt Crystallization: The controlled precipitation of the free base using anhydrous hydrogen chloride to yield the stable hydrochloride salt.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, designing a robust protocol requires understanding the causality behind the reagents chosen:

  • Electrophile Selection (Fluorine vs. Chlorine): 2-Fluorobenzonitrile is chosen over 2-chlorobenzonitrile. In SNAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. Fluorine's extreme electronegativity heavily polarizes the ipso carbon, making it highly electrophilic and accelerating the reaction, even though fluoride is a poorer leaving group than chloride.

  • Base Selection (NaH): Sodium hydride (NaH) is a strong, non-nucleophilic base. It irreversibly deprotonates the hydroxyl group of 2-(methylamino)ethanol (pKa ~15). The irreversible evolution of hydrogen gas provides an entropic driving force and serves as a visual in-process control. Furthermore, the resulting alkoxide is a vastly superior nucleophile compared to the secondary amine, ensuring strict chemoselectivity for O-alkylation over N-alkylation.

  • Inverted Addition Order: Standard protocols pre-form the alkoxide before adding the electrophile. However, following optimized industrial parameters [2], we add the amino-alcohol to a pre-cooled suspension of NaH and 2-fluorobenzonitrile. This ensures the alkoxide is consumed by the highly reactive electrophile the moment it is generated, keeping its steady-state concentration low and preventing runaway exotherms.

MechanisticPathway A 2-Fluorobenzonitrile + 2-(Methylamino)ethanol B Alkoxide Formation (via NaH, -H2) A->B THF, 2°C C Meisenheimer Complex (Nucleophilic Attack) B->C SNAr D 2-[2-(Methylamino)ethoxy] benzonitrile (Free Base) C->D -NaF E Hydrochloride Salt (via HCl, Precipitation) D->E HCl in Dioxane MTBE, 0°C

Fig 1. Mechanistic workflow for the synthesis of 2-[2-(Methylamino)ethoxy]benzonitrile HCl.

Stoichiometry and Reagent Specifications

To guarantee reproducibility, all quantitative data for a standard 10-gram scale synthesis is summarized below.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Fluorobenzonitrile 121.111.0010.0 g (82.6 mmol)Electrophile
2-(Methylamino)ethanol 75.111.207.45 g (99.1 mmol)Nucleophile
Sodium Hydride (60% in oil)24.001.254.13 g (103.2 mmol)Base
Tetrahydrofuran (THF) 72.11-150 mLReaction Solvent
Hydrogen Chloride (4M in dioxane)36.461.1022.7 mL (90.8 mmol)Salt-forming acid
Methyl tert-butyl ether (MTBE) 88.15-100 mLCrystallization anti-solvent

Step-by-Step Experimental Protocols

Phase 1: SNAr O-Alkylation (Free Base Synthesis)

This protocol is a self-validating system: the physical cessation of gas evolution confirms the completion of the deprotonation phase.

  • Reactor Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and an internal temperature probe.

  • Reagent Loading: Charge the flask with Sodium Hydride (60% dispersion in mineral oil, 4.13 g). Add anhydrous THF (150 mL) to create a uniform suspension.

  • Electrophile Addition: Add 2-Fluorobenzonitrile (10.0 g) directly to the suspension. Cool the reaction mixture to an internal temperature of 2 °C using an ice-water bath.

  • Controlled Nucleophile Addition: Load the addition funnel with 2-(Methylamino)ethanol (7.45 g). Add this dropwise to the reaction mixture over 30 minutes.

    • Critical Insight: The addition rate must be strictly commensurate with hydrogen gas evolution. Do not allow the internal temperature to exceed 5 °C during addition.

  • Reaction Maturation: Once the addition is complete and H2 gas evolution visibly subsides, remove the ice bath. Allow the mixture to warm to ambient temperature (20–25 °C) and stir overnight (12–16 hours) under a nitrogen atmosphere.

  • In-Process Control (IPC): Pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC or TLC (Silica, EtOAc/Hexanes 1:1). The complete disappearance of the 2-fluorobenzonitrile peak validates reaction completion.

  • Workup: Concentrate the reaction mixture in vacuo to approximately 50 mL to remove the bulk of the THF. Partition the resulting residue between Diethyl Ether (200 mL) and Deionized Water (100 mL). Extract the aqueous layer with an additional 100 mL of Diethyl Ether. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate to yield the crude free base as a viscous, pale-yellow oil.

Phase 2: Hydrochloride Salt Crystallization

Converting the oily free base to a hydrochloride salt serves a dual purpose: it stabilizes the secondary amine against atmospheric oxidation and acts as a highly effective purification step, leaving the mineral oil (from NaH) and trace organic impurities dissolved in the mother liquor.

  • Dissolution: Transfer the crude 2-[2-(Methylamino)ethoxy]benzonitrile free base to a clean 250 mL Erlenmeyer flask. Dissolve the oil completely in Methyl tert-butyl ether (MTBE) (100 mL).

  • Thermal Control: Cool the solution to 0 °C in an ice bath with vigorous magnetic stirring.

  • Acidification: Slowly add Hydrogen Chloride (4M solution in dioxane, 22.7 mL) dropwise.

    • Self-Validating Cue: A dense white precipitate will immediately begin to form as the secondary amine is protonated, confirming the presence of the desired product and dropping its solubility in the MTBE anti-solvent.

  • Maturation: Stir the suspension at 0 °C for 1 hour to ensure maximum crystal yield and complete precipitation.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold MTBE (2 x 20 mL). This wash is critical to strip away any residual mineral oil carried over from Phase 1.

  • Drying: Transfer the brilliant white solid to a vacuum oven. Dry at 40 °C at <10 mbar for 12 hours to afford pure 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride.

References

  • Steven, A., et al. "Expedited Kilolab Development of AZD7624 Using Kulinkovich–de Meijere Cyclopropanation." Organic Process Research & Development, vol. 25, no. 10, 2021, pp. 2351–2366.[Link]

  • AstraZeneca AB. "Pharmaceutical product comprising a p38 kinase inhibitor and a second active ingredient.
Application

Application Notes and Protocols for the Acylation of Secondary Amines using (2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate (CAS 263410-14-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the utilization of (2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of (2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate (CAS 263410-14-6), a succinimidyl ester, for the efficient acylation of secondary amines. While the term "alkylation" is often used broadly, the reaction of this reagent with an amine results in the formation of an amide bond, transferring a diphenylacetyl group. This process is more accurately described as N-acylation. This guide will delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step protocol for its implementation in a laboratory setting, and offer insights into reaction optimization and analysis. The protocols and data presented herein are designed to be a validated starting point for researchers engaged in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development.

Introduction: Understanding the Reagent and its Reactivity

(2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate, with CAS number 263410-14-6, is an N-hydroxysuccinimide (NHS) ester of diphenylacetic acid.[1][2] NHS esters are widely recognized as efficient acylating agents, particularly for the modification of primary and secondary amines to form stable amide bonds.[3] The succinimidyl group is an excellent leaving group, which facilitates the nucleophilic attack by the amine.

It is crucial to distinguish this reaction from N-alkylation. N-alkylation involves the formation of a new carbon-nitrogen bond where the nitrogen atom attacks an alkyl electrophile, such as an alkyl halide.[4][5] In contrast, the reaction with CAS 263410-14-6 involves the transfer of an acyl group (diphenylacetyl), leading to the formation of a tertiary amide. This distinction is fundamental to understanding the reaction's outcome and its applications in organic synthesis.

The diphenylacetyl moiety introduced by this reagent can be of significant interest in medicinal chemistry due to its steric bulk and potential for π-stacking interactions, which can influence the pharmacological properties of a molecule.

Mechanistic Insights: The Acylation of a Secondary Amine

The acylation of a secondary amine with (2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the succinimidyl ester.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the stable N-hydroxysuccinimide anion is expelled as a leaving group.

  • Proton Transfer: A final proton transfer step, often facilitated by a mild base or another molecule of the secondary amine, yields the neutral tertiary amide product and the N-hydroxysuccinimide byproduct.

This reaction is typically carried out in aprotic polar solvents and can often proceed at room temperature. The use of a non-nucleophilic base is sometimes employed to scavenge the proton released during the reaction, driving the equilibrium towards the product.

Acylation Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Amine Secondary Amine (R₂NH) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Ester (2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate Ester->Intermediate Amide Tertiary Amide (R₂N-CO-CHPh₂) Intermediate->Amide Leaving Group Departure NHS N-Hydroxysuccinimide Intermediate->NHS

Caption: Proposed mechanism for the acylation of a secondary amine.

Experimental Protocol: Synthesis of a Tertiary Amide

This protocol provides a general procedure for the acylation of a secondary amine using (2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents
ReagentCAS NumberSupplierNotes
(2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate263410-14-6VariousStore in a desiccator.
Secondary Amine (e.g., Morpholine)110-91-8VariousPurify by distillation if necessary.
Anhydrous Dichloromethane (DCM)75-09-2VariousUse a freshly opened bottle or dry over CaH₂.
Triethylamine (TEA)121-44-8VariousOptional, non-nucleophilic base. Distill from CaH₂.
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionN/APrepare in-houseFor workup.
Brine (Saturated aqueous NaCl solution)N/APrepare in-houseFor workup.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)VariousVariousFor drying the organic phase.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 equiv.).

  • Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Base Addition (Optional): If using, add triethylamine (1.1-1.5 equiv.) to the reaction mixture and stir for 5-10 minutes at room temperature.

  • Reagent Addition: In a separate vial, dissolve (2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate (1.0-1.2 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amide.

Experimental Workflow Setup 1. Reaction Setup (Amine in flask under N₂) Solvent 2. Dissolve in Anhydrous DCM Setup->Solvent Base 3. Add Triethylamine (Optional) Solvent->Base Reagent 4. Add (2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate solution Base->Reagent Monitor 5. Stir at RT & Monitor (TLC or LC-MS) Reagent->Monitor Workup 6. Aqueous Workup (NaHCO₃, Brine) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Product Pure Tertiary Amide Purify->Product

Caption: A typical experimental workflow for the acylation of a secondary amine.

Data and Expected Results

The following table provides a hypothetical example for the acylation of morpholine.

ParameterValue
Reactants
Morpholine1.0 mmol (87.1 mg)
(2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate1.1 mmol (340.2 mg)
Triethylamine1.2 mmol (121.4 mg, 167 µL)
Anhydrous DCM10 mL
Reaction Conditions
TemperatureRoom Temperature (~20-25 °C)
Reaction Time2 hours
Expected Outcome
Product1-(2,2-diphenylacetyl)morpholine
Theoretical Yield281.4 mg
Expected Isolated Yield85-95%
Analytical Data
TLC (50% EtOAc/Hexanes)Rf (product) ≈ 0.4; Rf (starting ester) ≈ 0.6

Safety Considerations

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • (2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate and other reagents may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation and direct contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

Conclusion

(2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate is a highly effective reagent for the N-acylation of secondary amines, providing a straightforward and high-yielding route to tertiary amides. The protocols detailed in this guide offer a reliable foundation for researchers to incorporate this valuable building block into their synthetic strategies. By understanding the underlying mechanism and adhering to the outlined procedures, scientists can confidently employ this reagent in the development of novel molecular entities.

References

  • PubChem. (2,5-dioxopyrrolidin-1-yl) 2,2-diphenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ResearchGate. Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

Sources

Method

Applications of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride in pharmaceutical research

An in-depth technical guide on the pharmaceutical applications of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride (CAS 263410-14-6), focusing on its critical role as an advanced intermediate in the synthesis of targe...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the pharmaceutical applications of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride (CAS 263410-14-6), focusing on its critical role as an advanced intermediate in the synthesis of targeted kinase inhibitors.

Pharmacological Context: Targeting p38α MAPK in Airway Inflammation

2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride is a highly specialized aryl ether building block. In contemporary pharmaceutical research, its primary application is serving as the foundational scaffold for AZD7624 , a potent, inhaled p38α mitogen-activated protein kinase (MAPK) inhibitor developed for the treatment of Chronic Obstructive Pulmonary Disease (COPD) ().

The causality behind targeting p38α lies in its central role in the inflammatory cascade. In patients with severe COPD, alveolar macrophages and bronchial epithelial cells exhibit upregulated p38α phosphorylation. Once activated by upstream kinases (MKK3/6) in response to stimuli like lipopolysaccharides (LPS), p38α phosphorylates MAPKAPK-2. This downstream kinase stabilizes the mRNA of pro-inflammatory cytokines, leading to a massive release of TNF-α, IL-6, and IL-8. By incorporating the 2-[2-(methylamino)ethoxy]benzonitrile moiety into the final AZD7624 architecture, the drug achieves highly selective, competitive inhibition at the p38α ATP-binding pocket, effectively halting this cytokine storm ().

Pathway Stimulus Pro-inflammatory Stimulus (e.g., LPS, Pathogens) Receptor TLR4 / Cytokine Receptors Stimulus->Receptor MKK MKK3 / MKK6 (Upstream Kinases) Receptor->MKK p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylation MAPKAPK2 MAPKAPK-2 (Downstream Kinase) p38->MAPKAPK2 Activation AZD AZD7624 (API) (p38α Inhibitor) AZD->p38 Competitive Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) MAPKAPK2->Cytokines mRNA Stabilization

Fig 1: p38α MAPK signaling cascade and the inhibitory intervention by AZD7624.

Strategic Chemical Application: The Kulinkovich–de Meijere Modification

The transformation of 2-[2-(Methylamino)ethoxy]benzonitrile into the active pharmaceutical ingredient requires converting the benzonitrile group into a primary cyclopropylamine. Traditionally, this requires a lengthy multi-step sequence (e.g., Grignard addition, dehydration, cyclopropanation, and deprotection).

To expedite kilolab-scale manufacturing, process chemists utilize a highly advanced Kulinkovich–de Meijere cyclopropanation (). This single-step transformation utilizes a titanium-catalyzed reaction with a dialkylzinc reagent.

Causality of Reagent Selection
  • Amine Protection: The secondary amine of the starting material must first be protected with a Carboxybenzyl (Cbz) group. Reasoning: Free amines coordinate aggressively with electrophilic titanium, poisoning the catalyst and stalling the reaction.

  • Titanium/Zinc System: Instead of standard Ti(O−i−Pr)4​ and hazardous Grignard reagents, the protocol uses MeTi(O−i−Pr)3​ and Et2​Zn . Reasoning: This combination generates the active titanacyclopropane smoothly, preventing the violent exothermic runaways associated with Grignard reagents at scale.

  • Lithium Additives: i−PrOLi and LiI are added to the matrix. Reasoning: Lithium ions act as Lewis acids, activating the nitrile carbon for insertion into the titanacyclopropane ring and stabilizing the resulting imine complex.

Table 1: Optimized Parameters for Kilolab Cyclopropanation

ParameterReagent / ConditionRationale for Selection
Substrate Cbz-protected 2-[2-(Methylamino)ethoxy]benzonitrilePrevents secondary amine coordination with Ti catalyst.
Titanium Source MeTi(O−i−Pr)3​ (1.8 equiv)Generates active titanacyclopropane with controlled kinetics.
Alkylating Agent Et2​Zn (1.8 equiv)Scalable, avoids safety hazards of ethylmagnesium bromide.
Additives i−PrOLi (2.5 eq), LiI (2.5 eq)Accelerates nitrile insertion; stabilizes intermediates.
Solvent System 2-MeTHF / CH2​(OEt)2​ Provides optimal solubility and thermal mass for scale-up.

Kilolab Experimental Protocol: Self-Validating Cyclopropanation

This protocol is designed as a self-validating system. It includes mandatory In-Process Controls (IPCs) that dictate whether the workflow can proceed, ensuring high fidelity during scale-up.

Step 1: Substrate Preparation (Protection)

  • Dissolve 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride (1.0 equiv) in a biphasic mixture of 2-MeTHF and 2M aqueous NaOH.

  • Add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise at 5°C.

  • IPC Check 1: Analyze the organic layer via HPLC (254 nm). Validation: Proceed only when the free amine peak is <0.5% by area.

  • Separate the organic layer, dry over Na2​SO4​ , and concentrate.

Step 2: Kulinkovich–de Meijere Reaction

  • In a rigorously dried, argon-purged reactor, charge the Cbz-protected substrate, i−PrOLi (2.5 equiv), and LiI (2.5 equiv) in 2-MeTHF and diethoxymethane.

  • Add MeTi(O−i−Pr)3​ (1.8 equiv) and stir at room temperature for 15 minutes.

  • Slowly dose Et2​Zn (1.8 equiv) into the reactor over 2 hours, maintaining the internal temperature below 25°C.

  • IPC Check 2: Withdraw a 0.5 mL aliquot, quench into 1M HCl, and analyze via HPLC. Validation: The reaction is deemed complete only when the starting nitrile is <1.0%. If >1.0%, stir for an additional 2 hours and re-sample.

Step 3: Acidic Quench and Isolation

  • Critical Safety & Process Step: Quench the reaction mixture by inverse addition into a cold (0°C) solution of aqueous citric acid or dilute HCl.

    • Causality: Standard aqueous workups of titanium reactions generate insoluble titanium dioxide ( TiO2​ ), which coats reactor walls and destroys heat transfer capabilities. An acidic quench keeps titanium species water-soluble.

  • Extract the aqueous phase with ethyl acetate, wash the combined organics with brine, and concentrate to yield the crude Cbz-protected cyclopropylamine intermediate.

Workflow SM Starting Material (CAS 263410-14-6) Protect Amine Protection (Cbz-Cl / NaOH) SM->Protect IPC1 IPC 1: HPLC Free Amine < 0.5% Protect->IPC1 Cyclo Kulinkovich-de Meijere (MeTi(O-i-Pr)3 + Et2Zn) IPC1->Cyclo Pass IPC2 IPC 2: HPLC Nitrile < 1.0% Cyclo->IPC2 Quench Acidic Quench (Prevent TiO2 Coating) IPC2->Quench Pass Product Cyclopropylamine Intermediate Quench->Product

Fig 2: Self-validating workflow for the kilolab synthesis of the cyclopropylamine intermediate.

Biological Validation: Profiling the Final API

Once the intermediate is fully elaborated into AZD7624, the API must be validated for target engagement. The standard protocol involves an in vitro LPS challenge using human alveolar macrophages.

Table 2: Pharmacological Profile of AZD7624 (Derived from Intermediate)

MetricValueBiological Significance
Target Isoform p38α MAPKPrimary driver of pro-inflammatory cytokine mRNA stabilization.
Selectivity (vs p38β) 15-foldMinimizes off-target effects while maintaining efficacy.
Selectivity (vs p38γ/δ) >10,000-foldHighly specific to the α-isoform activated in severe COPD.
TNF-α Inhibition 85.4% reductionDemonstrates robust anti-inflammatory target engagement in vivo.
Neutrophil Reduction 56.6% reductionReduces airway neutrophilia, a hallmark of COPD exacerbations.

Data aggregated from clinical proof-of-mechanism studies ().

References

  • Steven, A., et al. (2021). "Expedited Kilolab Development of AZD7624 Using Kulinkovich–de Meijere Cyclopropanation." Organic Process Research & Development.[Link]

  • Patel, N., et al. (2018). "The development of AZD7624 for prevention of exacerbations in COPD: a randomized controlled trial." International Journal of Chronic Obstructive Pulmonary Disease.[Link]

  • Accetta, A., et al. (2024). "CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder." Frontiers in Pharmacology.[Link]

Technical Notes & Optimization

Troubleshooting

How to improve yield in 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals encountering yield and purity bottlenecks during the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals encountering yield and purity bottlenecks during the synthesis of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride .

This molecule is a highly polar, critical building block—most notably utilized in the kilolab development of p38 MAPK inhibitors like AZD7624 [1]. The synthesis fundamentally relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-fluorobenzonitrile and 2-(methylamino)ethanol, followed by isolation as a hydrochloride salt.

Below is our comprehensive troubleshooting guide, designed to move your workflow from empirical guesswork to a self-validating, causally driven process.

Process Overview & Reaction Pathway

SNAr_Pathway SM 2-Fluorobenzonitrile + 2-(Methylamino)ethanol Alkoxide Alkoxide Intermediate (Strong Base: KOtBu / NaH) SM->Alkoxide Deprotonation (< 5 °C) Amine Amine Nucleophile (Weak Base: K2CO3) SM->Amine High Temp / Weak Base Desired O-Arylation (Desired) 2-[2-(Methylamino)ethoxy]benzonitrile Alkoxide->Desired SNAr (Kinetic Control) Undesired N-Arylation (Undesired Byproduct) Amine->Undesired SNAr (Thermodynamic) Telescope Carbamoylation Telescope (Boc2O / CbzCl) Desired->Telescope Lipophilic Recovery Salt Target API Intermediate HCl Salt Crystallization Desired->Salt Anhydrous HCl / CPME

Fig 1: Chemoselective SNAr pathway and downstream isolation strategies for the target benzonitrile.

Phase 1: SNAr Chemoselectivity (O- vs. N-Arylation)

Q: My SNAr reaction is yielding high levels of the N-arylated byproduct (2-(N-methyl-N-(2-hydroxyethyl)amino)benzonitrile) instead of the desired ether. How do I invert this selectivity?

A: This is a classic chemoselectivity failure caused by the ambident nature of 2-(methylamino)ethanol. The causality lies in your base selection and reaction temperature. The oxygen atom is harder to deprotonate (pKa ~15) than the secondary amine. If you use a weak base like K2CO3, the amine remains largely neutral but is still nucleophilic enough to attack the highly activated 2-fluorobenzonitrile, leading to N-arylation.

To force exclusive O-arylation, you must use a strong base (e.g., KOtBu or NaH) to quantitatively generate the alkoxide before introducing the electrophile. The alkoxide is a vastly superior nucleophile. By keeping the reaction temperature low (< 5 °C), you kinetically favor the alkoxide attack, suppressing the thermodynamically driven N-arylation.

Q: Even with NaH, my O:N selectivity is drifting batch-to-batch. What is the hidden variable?

A: Moisture in your solvent. Water reacts instantly with NaH or KOtBu, neutralizing the strong base. This leaves a fraction of the amino alcohol un-deprotonated, which then reacts via the nitrogen atom. Your process must be a self-validating system: never add the 2-fluorobenzonitrile until a Karl Fischer (KF) titration of the alkoxide solution confirms water levels are below 100 ppm.

Quantitative Impact of Base and Solvent on SNAr Selectivity
Base SelectionSolvent SystemInternal TempO:N Selectivity RatioIsolated Yield (%)
K2CO3 (2.0 eq)DMF80 °C40 : 60< 30%
NaOH (aq, 50%)Toluene (PTC)50 °C70 : 3055%
NaH (1.1 eq)THF0 °C to 20 °C> 98 : 288%
KOtBu (1.1 eq)2-MeTHF-5 °C to 5 °C> 99 : 192%

Phase 2: Workup and Telescoping

Q: The free base is highly water-soluble. During the aqueous quench, I am losing over 30% of my yield to the aqueous layer. How can I improve recovery?

A: The target molecule contains both a basic secondary amine and an ether linkage, making it highly hydrophilic. Standard aqueous extractions will fail. You have two causally sound options:

  • Salting Out: Quench the reaction with saturated aqueous NaCl (brine) rather than water, and use a moderately polar extraction solvent like 2-Methyltetrahydrofuran (2-MeTHF). The high ionic strength of the aqueous layer forces the polar organic product into the 2-MeTHF.

  • Telescoping (Recommended): If your ultimate goal is a protected intermediate (e.g., for cyclopropanation), do not isolate the free base. As demonstrated in the kilolab development of [1], employ an "SNAr-carbamoylation telescope sequence." Add Boc2O or CbzCl directly to the crude SNAr mixture. The resulting carbamate is highly lipophilic and can be washed with water with zero yield loss.

Phase 3: Hydrochloride Salt Crystallization

Q: When forming the HCl salt, the product precipitates as a sticky, hygroscopic oil rather than a free-flowing powder. How do I force crystallization?

A: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization solvent is too polar or contains trace water, causing the highly hygroscopic HCl salt to solvate itself.

To fix this, eliminate water and switch to an anti-solvent that rejects polar salts. Cyclopentyl methyl ether (CPME) is exceptional for this purpose due to its extremely low water solubility. Generate the salt using anhydrous HCl gas or a pre-titrated solution of HCl in CPME. Furthermore, crystallization must be thermodynamically controlled: seed the mixture at 40 °C before cooling. This prevents supersaturation, ensuring the product forms a crystalline lattice rather than a metastable oil.

Standardized Experimental Protocol

This protocol integrates the troubleshooting principles above into a self-validating workflow, adapted from optimized industrial SNAr procedures [2].

Stage 1: Alkoxide Formation (Self-Validating)

  • Charge a dry, nitrogen-purged reactor with 2-MeTHF (10 volumes).

  • Add 2-(methylamino)ethanol (1.05 equivalents).

  • IPC Check 1: Sample the solution for Karl Fischer (KF) titration. Limit: < 100 ppm H2O. (Do not proceed if >100 ppm; water will quench the base and drive N-arylation).

  • Cool the reactor to -5 °C.

  • Portion-wise, add Potassium tert-butoxide (KOtBu, 1.1 eq) while maintaining the internal temperature strictly below 5 °C. Stir for 30 minutes to ensure complete alkoxide formation.

Stage 2: SNAr Reaction 6. Dissolve 2-fluorobenzonitrile (1.0 eq) in 2-MeTHF (2 volumes) and add dropwise to the reactor over 1 hour, maintaining Tint < 5 °C. 7. IPC Check 2: Analyze via HPLC at 2 hours. Limit: < 1% 2-fluorobenzonitrile remaining; O:N ratio > 98:2.

Stage 3: Workup & Salt Formation 8. Quench the reaction with 5% aqueous NaCl (3 volumes). Separate the layers. 9. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to 4 volumes. 10. IPC Check 3: KF titration of the organic concentrate. Limit: < 500 ppm H2O. (Excess water here guarantees the salt will oil out). 11. Add Cyclopentyl methyl ether (CPME, 5 volumes) and heat to 40 °C. 12. Slowly add 4M anhydrous HCl in CPME (1.05 eq). 13. Seed the reactor with 0.1% w/w authentic 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride. 14. Cool to 0 °C at a controlled rate of 0.5 °C/min. Filter the resulting crystalline solid, wash with cold CPME, and dry under vacuum at 45 °C.

References

  • Expedited Kilolab Development of AZD7624 Using Kulinkovich–de Meijere Cyclopropanation. Organic Process Research & Development.[Link]

  • Pharmaceutical product comprising a p38 kinase inhibitor and a second active ingredient.WIPO (PCT)
Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of CAS 263410-14-6

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of building blocks and active pharmaceutical ingredients (APIs) durin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of building blocks and active pharmaceutical ingredients (APIs) during in vitro assay preparation. This guide addresses the specific solubility challenges associated with CAS 263410-14-6 (2-[2-(methylamino)ethoxy]benzonitrile hydrochloride)[1].

While hydrochloride salts are generally designed to enhance hydrophilicity, investigators often observe unexpected precipitation when transferring this compound into biological buffers. This guide dissects the physicochemical mechanisms behind these issues and provides validated, step-by-step protocols to ensure stable solubilization.

Mechanistic Overview: Why Does CAS 263410-14-6 Precipitate?

To troubleshoot solubility, we must move beyond trial-and-error and understand the thermodynamic drivers of dissolution. The precipitation of CAS 263410-14-6 in aqueous media is primarily governed by two phenomena:

pH-Dependent Speciation (The Henderson-Hasselbalch Effect)

CAS 263410-14-6 is the hydrochloride salt of a secondary aliphatic amine. In unbuffered, highly purified water (pH ~5.5), it dissolves readily as a fully protonated cation. However, biological assays typically require physiological pH (e.g., pH 7.4). According to the 2, as the pH of the environment approaches or exceeds the pKa​ of the amine, the equilibrium shifts toward the uncharged "free base" form[2].

The free base of this compound has a calculated partition coefficient (CLogP) of 1.325[1], indicating significant lipophilicity. Once the concentration of the generated free base exceeds its intrinsic aqueous solubility, it precipitates out of solution[3].

The Common Ion Effect

Researchers often attempt to dissolve the powder directly into Phosphate-Buffered Saline (PBS) or normal saline (0.9% NaCl). These buffers contain high concentrations of chloride ions (e.g., ~137-150 mM Cl− ). The addition of the hydrochloride salt into a chloride-rich medium suppresses the solubility product ( Ksp​ ) equilibrium of the solid salt[4]. This 4 forces the equilibrium toward the solid state, causing the intact HCl salt to crash out even before pH-induced free-base precipitation occurs[4].

Frequently Asked Questions (FAQs)

Q1: My 10 mM stock solution was perfectly clear in deionized water, but it instantly turned cloudy when I diluted it 1:10 into pH 7.4 cell culture media. What happened? A: You are observing a classic "solvent shock" driven by a rapid pH shift. The deionized water maintained the compound in its soluble, protonated state. When introduced to the pH 7.4 media, the buffering capacity rapidly deprotonated a fraction of the molecules into the lipophilic free base[2]. Additionally, the inorganic salts in the media reduced the dielectric constant of the solvent, further lowering the solubility limit. To prevent this, intermediate dilution with a co-solvent (like DMSO) is required.

Q2: Can I use DMSO to prepare a master stock? A: Yes. Preparing a concentrated master stock (e.g., 50 mM to 100 mM) in 100% anhydrous DMSO is the most reliable method. DMSO disrupts the crystal lattice without relying on protonation states. When you subsequently spike this DMSO stock into your aqueous assay buffer, keep the final DMSO concentration below 1% (v/v) to prevent cellular toxicity while maintaining the compound in a metastable, supersaturated state long enough for the assay duration.

Q3: Does heating the solution help? A: Heating provides kinetic energy that temporarily increases the dissolution rate and expands the thermodynamic solubility limit. However, this is a temporary fix. If the solution is supersaturated at room temperature or physiological temperature (37°C), the compound will eventually nucleate and precipitate as it cools, ruining your assay reproducibility. We recommend relying on co-solvents rather than temperature manipulation.

Data Presentation: Solubility State Matrix

The following table summarizes the expected physical state of CAS 263410-14-6 across various standard laboratory vehicles based on its physicochemical properties.

Solvent / VehiclepHExpected Solubility StatePrimary Limiting FactorRecommended Action
ddH₂O ~5.5High (Clear Solution)NoneIdeal for short-term storage or immediate use.
0.1N HCl 1.0Moderate to HighCommon Ion Effect ( Cl− )Use only if acidic conditions are required.
PBS (1X) 7.4Low (Precipitate)Common Ion Effect + Free Base FormationAvoid direct dissolution. Use DMSO stock.
100% DMSO N/AVery HighNoneIdeal for master stock preparation.
Assay Media + 1% DMSO 7.4Soluble (Metastable)Intrinsic Free Base SolubilityValidate with a nephelometer prior to assay.

Experimental Protocol: Preparation of a Stable Aqueous Formulation

To ensure a self-validating and reproducible formulation for in vitro screening, follow this step-by-step methodology:

Step 1: Master Stock Preparation (100 mM)

  • Weigh exactly 21.27 mg of CAS 263410-14-6 (MW = 212.68 g/mol )[1] into a sterile, amber glass vial.

  • Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Vortex for 30-60 seconds until the solution is completely clear.

    • Self-Validation Check: Hold the vial against a light source. If microscopic particulates remain, sonicate in a water bath at room temperature for 5 minutes. Do not proceed until the solution is optically perfect.

Step 2: Intermediate Dilution (Optional but Recommended)

  • If your final assay requires a concentration higher than 100 µM, prepare an intermediate stock in a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) to prevent precipitation upon final aqueous dilution.

Step 3: Final Aqueous Dilution (Assay Ready)

  • Pre-warm your target aqueous buffer (e.g., HEPES or PBS) to 37°C.

  • While vortexing the buffer on a medium setting, slowly add the DMSO stock dropwise to achieve the final desired concentration (ensure final DMSO 1.0%).

  • Self-Validation Check: Inspect the solution against a dark background with a strong light source (Tyndall effect). If the solution exhibits a milky opalescence, localized supersaturation has occurred, and the compound has precipitated as nano-crystals. You must reduce the final concentration or increase the co-solvent ratio.

Solubilization Workflow

G Start Need to dissolve CAS 263410-14-6 CheckAssay Is target pH > 7.0? Start->CheckAssay Acidic Use ddH2O or Dilute Buffer (pH < 6) CheckAssay->Acidic No (pH ≤ 7.0) Basic Free base precipitation risk. Is [Cl-] > 100 mM? CheckAssay->Basic Yes (pH > 7.0) HighCl Common Ion Effect Risk. Pre-dissolve in DMSO Basic->HighCl Yes (e.g., PBS/Saline) LowCl Prepare 10-20% Co-solvent (e.g., PEG400/EtOH) Basic->LowCl No (e.g., HEPES) FinalDMSO Dilute into assay buffer (Max 1% DMSO final) HighCl->FinalDMSO LowCl->FinalDMSO

Decision tree for formulating CAS 263410-14-6 based on assay pH and chloride concentration.

Sources

Troubleshooting

Preventing degradation of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride during storage

Technical Support Center: 2-[2-(Methylamino)ethoxy]benzonitrile Hydrochloride Welcome to the technical support and troubleshooting guide for 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride (CAS 263410-14-6)[1]. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-[2-(Methylamino)ethoxy]benzonitrile Hydrochloride

Welcome to the technical support and troubleshooting guide for 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride (CAS 263410-14-6)[1]. This compound is a critical building block and intermediate in pharmaceutical synthesis. However, its specific functional groups—a nitrile, an ether linkage, and a secondary amine—combined with its hydrochloride salt form, create unique vulnerabilities during storage and handling.

As a Senior Application Scientist, I have structured this guide to move beyond basic storage instructions. Here, we will dissect the causality of its degradation, provide self-validating experimental protocols to track its stability, and answer the most frequent troubleshooting questions encountered by drug development professionals.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, one must first understand the thermodynamic and kinetic drivers threatening the molecule. The degradation of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride is driven by a synergistic cascade initiated by its salt form.

1. The Hydrochloride Hygroscopicity Trap Basic amine drugs are frequently formulated as hydrochloride (HCl) salts to improve solubility; however, these salts are notoriously hygroscopic, often absorbing ambient water to form dihydrates or tetrahydrates[2]. When exposed to ambient humidity, the HCl salt of this compound absorbs moisture, creating a microscopic aqueous film on the powder surface. This localized deliquescence acts as a micro-reactor for subsequent chemical degradation[3].

2. Moisture-Induced Nitrile Hydrolysis Once the hygroscopic moisture layer forms, the electrophilic carbon of the nitrile group (-C≡N) becomes susceptible to nucleophilic attack by water. Even under neutral conditions, nitriles can undergo uncatalyzed hydrolysis[4]. The reaction proceeds via an imidic acid intermediate to form a primary amide, which can further hydrolyze into a carboxylic acid[5].

3. Aerobic Oxidation of the Secondary Amine The secondary methylamino group (-NH-CH3) is vulnerable to oxidative degradation. While secondary amines are less nucleophilic than tertiary amines, they readily undergo autooxidation in the presence of molecular oxygen or trace peroxides[6]. This pathway often proceeds via a hemiaminal intermediate or radical-mediated autooxidation, ultimately yielding N-oxide degradants or resulting in oxidative dealkylation[7][8].

Fig 1: Primary degradation pathways of 2-[2-(Methylamino)ethoxy]benzonitrile HCl during storage.

Part 2: Troubleshooting & FAQs

Q1: My batch of 2-[2-(Methylamino)ethoxy]benzonitrile HCl turned sticky and clumpy. HPLC-DAD analysis shows a new, highly polar peak. What happened? A: Your compound has absorbed moisture (deliquescence) due to the hygroscopic nature of the HCl salt[9]. The new polar peak is almost certainly the primary amide or carboxylic acid degradant resulting from nitrile hydrolysis[4]. Because the amide/acid groups form strong hydrogen bonds with the stationary phase in reversed-phase HPLC, their Relative Retention Time (RRT) will be significantly lower (more polar) than the intact API[8]. Resolution: Discard the highly degraded batch. For future batches, ensure the material is handled in a glovebox or under a dry nitrogen stream (<10% Relative Humidity) and stored with desiccants.

Q2: We stored the compound in a sealed amber glass bottle at room temperature, but we are seeing a mass +16 Da degradant on LC-MS after 3 months. How do we prevent this? A: The +16 Da mass shift is the classic signature of secondary amine oxidation, specifically the formation of an N-oxide or a hydroxylamine derivative[6][8]. While the amber glass protected the compound from photolytic degradation, the headspace of the bottle contained ambient air (21% oxygen). Resolution: You must displace the oxygen. Purge the storage container headspace with Argon (which is heavier than Nitrogen and blankets the solid better) before sealing. Store the compound at -20°C to lower the kinetic energy available for the autooxidation pathway.

Q3: Can we convert this to a free base to improve storage stability? A: While converting to the free base (2-[2-(Methylamino)ethoxy]benzonitrile, CAS 737745-17-4) will eliminate the chloride-driven hygroscopicity[3], it comes with a severe trade-off. The free secondary amine is significantly more nucleophilic and volatile than its protonated salt counterpart, drastically accelerating the rate of aerobic oxidation. It is highly recommended to maintain the HCl salt but strictly control the environmental humidity and oxygen exposure.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, you must establish a self-validating system to monitor your compound. Do not rely solely on visual inspection. Implement the following analytical workflows.

Protocol 1: Moisture Profiling via Dynamic Vapor Sorption (DVS)

Purpose: To determine the critical relative humidity (CRH) at which the HCl salt begins to deliquesce, establishing safe handling limits[10].

  • System Suitability: Calibrate the DVS microbalance using a certified 100 mg standard weight. Ensure temperature is stable at 25.0 ± 0.1 °C.

  • Sample Preparation: Load 10–15 mg of anhydrous 2-[2-(Methylamino)ethoxy]benzonitrile HCl into the sample pan.

  • Desiccation Phase: Hold the sample at 0% RH (using dry N2 carrier gas) until the mass change is <0.002% per minute for 10 minutes. This establishes the true dry mass.

  • Sorption Cycle: Step the humidity from 0% to 90% RH in 10% increments. Self-Validation Check: The system must not advance to the next humidity step until mass equilibrium ( dm/dt < 0.002%/min) is achieved.

  • Desorption Cycle: Step the humidity back from 90% to 0% RH to check for hysteresis (indicating hydrate formation vs. surface adsorption).

  • Data Output: Identify the inflection point on the isotherm curve. Handling environments must be maintained at least 15% RH below this critical point.

Protocol 2: Stability-Indicating HPLC-DAD Method

Purpose: To separate and quantify the intact molecule from its hydrolysis and oxidation degradants[8].

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses silanol interactions with the secondary amine).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Gradient: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: DAD scanning from 200–400 nm (Extract at 225 nm for the benzonitrile chromophore).

  • Self-Validation (Mass Balance): Subject a sample to forced degradation (0.1 M NaOH for 4 hours to force nitrile hydrolysis)[8]. Inject the stressed sample. The sum of the peak areas of the degradants plus the remaining intact peak must equal 98-102% of the peak area of an unstressed control sample. If mass balance fails, degradants are eluting in the void volume or being retained on the column.

Fig 2: Optimized handling and storage workflow to prevent moisture and oxidative degradation.

Part 4: Quantitative Data & Reference Tables

Table 1: Expected Degradation Impurity Profile (Reversed-Phase HPLC)

Degradant IdentityMechanism of FormationRelative Retention Time (RRT)*UV Max (nm)Mass Shift (LC-MS)
Intact API N/A1.00~225, 275[M+H]+
Carboxylic Acid Complete Nitrile Hydrolysis0.35 - 0.45~230+19 Da
Primary Amide Partial Nitrile Hydrolysis0.50 - 0.60~228+18 Da
N-Oxide Secondary Amine Oxidation0.75 - 0.85~225+16 Da

*RRT values are approximate and depend on the specific gradient steepness of Protocol 2.

Table 2: Recommended Storage Matrix for 2-[2-(Methylamino)ethoxy]benzonitrile HCl

Storage ParameterSpecificationRationale
Temperature -20°C (Long-term)Suppresses the activation energy required for autooxidation and neutral hydrolysis.
Atmosphere Argon (Ar) BackfillDisplaces ambient oxygen (O2) to prevent radical-mediated secondary amine oxidation.
Humidity Control < 10% RHPrevents the HCl salt from absorbing moisture and initiating the deliquescence-hydrolysis cascade.
Primary Container PTFE-lined screw cap vialPrevents moisture permeation through the closure system.
Secondary Container Aluminized Mylar BagProvides a secondary moisture barrier and absolute protection against photolytic degradation.

References

  • Pharmaceutical Technology. "Salt Selection in Drug Development." pharmtech.com. Available at:[Link]

  • ResearchGate. "Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents." researchgate.net. Available at:[Link]

  • PMC / NIH. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." nih.gov. Available at:[Link]

  • Taylor & Francis. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." tandfonline.com. Available at: [Link]

  • RSC Publishing. "Automated reaction transition state search for bimolecular liquid-phase reactions using internal coordinates: a test case for neutral hydrolysis." rsc.org. Available at: [Link]

  • ResearchGate. "Hydrolysis of Nitrile Compounds in Near-Critical Water." researchgate.net. Available at: [Link]

  • RSC Publishing. "CHAPTER 3: Oxidative Degradation - Books." rsc.org. Available at: [Link]

  • Journal of the American Chemical Society. "Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst." acs.org. Available at: [Link]

  • PMC / NIH. "A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD." nih.gov. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride cross-coupling

Technical Support Center: Optimizing Cross-Coupling Reactions Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-[2-(Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Cross-Coupling Reactions

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride as a key building block in palladium-catalyzed cross-coupling reactions. As a secondary amine, this substrate is primarily employed in Buchwald-Hartwig amination reactions to form a C-N bond with various aryl or heteroaryl halides.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing these sensitive transformations. Our goal is to empower you to diagnose issues, refine your reaction conditions, and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

Q: What type of cross-coupling is 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride primarily used for?

A: Given its structure as a secondary amine, this molecule is an ideal nucleophilic partner for Buchwald-Hartwig amination . This reaction forms a carbon-nitrogen (C-N) bond between the secondary amine of your substrate and an aryl or heteroaryl (pseudo)halide, catalyzed by a palladium complex.

Q: The starting material is a hydrochloride salt. How does this impact my reaction setup?

A: The hydrochloride salt form enhances the compound's shelf-stability and handling. However, in the reaction, the amine is protonated and thus non-nucleophilic. Your chosen base must be strong enough and used in sufficient quantity to perform two essential functions:

  • Neutralize the hydrochloride salt to liberate the free secondary amine.

  • Deprotonate the liberated amine (or the N-H bond of the intermediate palladium complex) to facilitate the catalytic cycle. Therefore, you will need at least one extra equivalent of base compared to a reaction using the free-base form of the amine.

Q: Is it absolutely necessary to use an inert atmosphere?

A: Yes, this is non-negotiable for achieving good results. The active catalyst in the cycle is a Palladium(0) species, which is highly sensitive to oxygen.[1][2] Exposure to air can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also degrade the electron-rich phosphine ligands that are essential for the reaction.[1][2][3] All reactions must be set up using properly dried glassware under an inert atmosphere (e.g., nitrogen or argon) with degassed solvents.[1]

Q: I am setting up this reaction for the first time. Which parameters should I focus on optimizing initially?

A: For a new Buchwald-Hartwig amination, the most impactful variables to screen are the ligand , base , and solvent . The interplay between these three components is critical for catalyst activity and stability. A well-chosen ligand, in particular, can dramatically improve yields for challenging substrates.[4]

Troubleshooting Guide: From Low Yields to Catalyst Decomposition

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.

Q1: My reaction resulted in low or no product yield. What are the most likely causes?

Low conversion is the most common issue in cross-coupling reactions and can stem from several sources. A systematic diagnosis is key.[3][4]

Possible Causes & Step-by-Step Solutions:

  • Inactive Catalyst System: The active Pd(0) catalyst may not be forming efficiently from your Pd(II) precatalyst, or the chosen ligand may be inappropriate for your specific substrates.[4][5]

    • Solution: Use a modern, well-defined Pd(II) precatalyst (e.g., a G3 or G4 palladacycle). These are designed for clean and efficient in-situ generation of the active LPd(0) species.[4] If using a simple source like Pd(OAc)₂, ensure your conditions (ligand, base, temperature) are suitable for its reduction.[3][5]

    • Solution: The ligand choice is critical. For secondary amines like yours, bulky, electron-rich biarylphosphine ligands are often required. RuPhos is an excellent starting point for secondary amines, while others like BrettPhos or XPhos may also be effective depending on the coupling partner.[4][6] Consult ligand selection guides for specific substrate classes.[4]

  • Incorrect Base Selection or Amount: The base may be too weak to deprotonate the amine effectively, or it may have poor solubility in the chosen solvent. As you are starting with a hydrochloride salt, insufficient base is a common error.

    • Solution: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), or Lithium bis(trimethylsilyl)amide (LHMDS) are standard.[4] If your substrates are base-sensitive, a weaker base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be used, but this will likely require higher temperatures.[4] Ensure you are using at least 2.2-2.5 equivalents of base to account for the HCl salt and the reaction itself.

  • Presence of Oxygen or Water: As mentioned in the FAQ, these are poisons for the catalytic system.

    • Solution: Use anhydrous, degassed solvents. Solvents should be sparged with nitrogen or argon for 15-30 minutes or subjected to several freeze-pump-thaw cycles before use.[1][2] Ensure your reaction vessel is oven-dried and was properly purged with an inert gas before adding reagents.[1]

Below is a logical workflow to diagnose the root cause of low conversion.

Troubleshooting_Workflow Start Low or No Conversion Observed Check_Inert 1. Verify Inert Atmosphere - Was solvent properly degassed? - Was glassware oven-dried? - Was system purged correctly? Start->Check_Inert Check_Reagents 2. Check Reagents - Is precatalyst/ligand new and stored properly? - Is base sufficient (>2.2 eq)? - Are starting materials pure? Check_Inert->Check_Reagents If Yes Screen_Conditions 3. Re-screen Core Conditions - Screen 2-3 different ligands (e.g., RuPhos, BrettPhos). - Screen 2 different bases (e.g., NaOtBu, K3PO4). - Screen 2 different solvents (e.g., Toluene, Dioxane). Check_Reagents->Screen_Conditions If Yes Monitor_Reaction 4. Analyze Reaction Profile - Take time-point samples (TLC, LC-MS). - Does reaction start then stall? Screen_Conditions->Monitor_Reaction If still fails Success Reaction Optimized Screen_Conditions->Success If effective l1 Red = Problem l2 Yellow = Initial Checks l3 Blue = Experimental Action l4 Green = Success

Caption: Troubleshooting workflow for low conversion.

Q2: My reaction mixture turned black and stalled. What does this signify?

The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," which is an agglomerated, inactive form of metallic palladium.[1][3] This removes the active catalyst from the solution, stalling the reaction.

Possible Causes & Solutions:

  • Suboptimal Ligand Choice/Ratio: The ligand's primary role is to stabilize the soluble Pd(0) species. If the ligand is not bulky or electron-donating enough, or if the ligand-to-palladium ratio is too low, the catalyst is prone to aggregation.[2][7]

    • Solution: Increase the ligand-to-palladium ratio slightly (e.g., from L:Pd of 1.2:1 to 2:1). Screen a different class of bulky phosphine ligands known for stabilizing the catalyst.[7]

  • High Temperature: While many couplings require heat, excessive temperatures can accelerate the rate of catalyst decomposition faster than the rate of productive catalysis.[2]

    • Solution: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. This often requires a more active catalyst system (i.e., a better ligand/base combination).

  • High Concentration: Very high concentrations can sometimes promote the bimolecular decomposition pathway leading to palladium black.

    • Solution: Dilute the reaction slightly. A typical starting concentration is around 0.1 M with respect to the limiting reagent.

Q3: I am observing significant side products, especially hydrodehalogenation. How can I improve selectivity?

Hydrodehalogenation is the replacement of the halogen on your electrophile with a hydrogen atom, creating an undesired arene byproduct.[4][7]

Possible Causes & Solutions:

  • Overly Active Catalyst System: This side reaction is more common with very electron-rich aryl halides and highly active, electron-rich catalyst systems.[7] The hydrogen atom source can be the solvent, base, or other reagents.[2]

    • Solution: Lower the reaction temperature. This can sometimes slow the rate of hydrodehalogenation relative to the desired C-N coupling.[7]

  • Choice of Base/Solvent: Certain bases or solvents can act as hydride donors.

    • Solution: If using an alkoxide base, consider switching to a carbonate or phosphate base (e.g., Cs₂CO₃, K₃PO₄). Ensure your solvent is aprotic (e.g., toluene, dioxane).[2]

General Protocols & Methodologies

Simplified Buchwald-Hartwig Catalytic Cycle

The diagram below illustrates the generally accepted mechanism. Optimizing your reaction involves ensuring each step of this cycle can proceed efficiently.

Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Ar-X Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Complex Amine (R2NH) -X- OA_label Oxidative Addition Product_Complex L-Pd(0)-Product Amine_Complex->Product_Complex Base -HBase+ Deprot_label Amine Binding & Deprotonation Product_Complex->Pd0 Product (Ar-NR2) RE_label Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Recommended General Protocol for Small-Scale Reaction Screening

This protocol is a starting point for a 1.0 mmol scale reaction. All steps should be performed in a glovebox or using Schlenk line techniques.[4]

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), the palladium precatalyst (0.02 mmol, 2 mol%), the phosphine ligand (if not using a pre-formed precatalyst, 0.024 mmol, 2.4 mol%), and the base (e.g., NaOtBu, 2.4 mmol, 2.4 eq).

  • Adding the Amine: Add 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride (1.2 mmol, 1.2 eq).

  • Sealing and Purging: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, evacuate and backfill the vial with inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 10 mL for a 0.1 M solution) via syringe.

  • Reaction: Place the vial in a preheated aluminum heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS as needed.[8][9][10]

Table 1: Recommended Starting Conditions for Optimization

This table provides a matrix of conditions to screen for your specific substrate. The goal is to find a promising combination of ligand, base, and solvent that can be further optimized.

ParameterCondition 1 (Aggressive)Condition 2 (Balanced)Condition 3 (Mild/Base-Sensitive)Rationale & Comments
Pd Precatalyst XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)BrettPhos Pd G3 (2 mol%)G3 precatalysts offer high activity and stability.[4] The choice of ligand is the primary variable here.
Ligand XPhosRuPhosBrettPhosRuPhos is often excellent for secondary amines.[4] XPhos is a robust, general ligand. BrettPhos can be effective for challenging couplings.[4]
Base NaOtBu (2.4 eq)LHMDS (2.4 eq)K₃PO₄ (3.0 eq)NaOtBu is a strong, common base.[4] K₃PO₄ is a weaker, inorganic base suitable for sensitive functional groups, but often requires higher temperatures.[3][4]
Solvent Toluene1,4-Dioxanetert-Amyl AlcoholToluene and Dioxane are standard aprotic solvents.[3] tert-Amyl alcohol can sometimes be beneficial, especially with phosphate bases.
Temperature 100 °C100 °C110 °CHigher temperatures may be needed for weaker bases to achieve a sufficient reaction rate.[11]

References

  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Fiveable. Palladium-catalyzed cross-coupling reactions.
  • Benchchem. Palladium catalyst issues in cross-coupling reactions.
  • Benchchem. choice of ligand and base to minimize byproducts in coupling reactions.
  • Royal Society of Chemistry. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • University of Minnesota. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Purdue University. Mass Spectrometry for Reaction Monitoring and Reaction Acceleration. Purdue e-Pubs.
  • Benchchem. Optimization of Buchwald-Hartwig amination conditions.
  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • ACS Publications. A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand. Chemical & Biomedical Imaging.
  • ResearchGate. Optimization of the reaction conditions for the Buchwald-Hartwig...
  • SpringerLink. Parallel mechanochemical optimization – Buchwald–Hartwig C–N coupling as a test case.
  • YouTube. Condition Optimization for Buchwald-Hartwig Reactions.

Sources

Troubleshooting

Technical Support Center: CAS 263410-14-6 Purification &amp; Troubleshooting

Compound Profile: 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals As a secondary amine hydrochloride bearing a sensitive benzonitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile: 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a secondary amine hydrochloride bearing a sensitive benzonitrile moiety, CAS 263410-14-6 presents unique purification challenges. The molecule's dual functionality requires strict control over pH and solvent thermodynamics to prevent degradation and ensure high-fidelity crystallization. This guide provides field-proven, mechanistically grounded solutions for the isolation and purification of this critical building block .

Purification & Isolation Workflow

The following decision matrix dictates the optimal purification route based on the crude purity of the synthesized batch.

PurificationWorkflow Crude Crude CAS 263410-14-6 (HCl Salt) Assess Purity Assessment (HPLC/NMR) Crude->Assess Recryst Direct Recrystallization (Anhydrous EtOH/Et2O) Assess->Recryst >90% Purity FreeBase Free-Basing (aq. NaHCO3) & Extraction (DCM) Assess->FreeBase <90% Purity Pure Pure CAS 263410-14-6 (>99% Purity) Recryst->Pure Crystallization PurifyFB Silica Gel Chromatography (DCM:MeOH) FreeBase->PurifyFB Organic Phase SaltForm Salt Formation (HCl in Dioxane) PurifyFB->SaltForm Pure Free Base SaltForm->Pure Precipitation

Workflow for purification and recrystallization of CAS 263410-14-6 based on crude purity.

Troubleshooting Guides & FAQs

Issue 1: "Oiling Out" During Recrystallization

Q: When I attempt to recrystallize the hydrochloride salt, the product separates as a viscous oil rather than forming distinct crystals. How can I induce proper nucleation?

A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the saturation temperature of the solvent system. For amine hydrochlorides like CAS 263410-14-6, this is almost always triggered by the rapid addition of an anti-solvent or the presence of residual water, which drastically alters the thermodynamic solubility profile.

  • The Causality: Water creates a localized highly polar micro-environment, preventing the rigid lattice formation required for crystallization.

  • The Fix: Ensure all solvents are strictly anhydrous. If an oil forms, reheat the mixture until homogeneous, then cool it slowly to room temperature before adding the anti-solvent dropwise. Seeding the solution with a pure crystal just before the cloud point bypasses the metastable oil phase entirely.

Issue 2: Hydrolysis of the Benzonitrile Group

Q: My LC-MS data shows the appearance of a +18 Da byproduct (benzamide) after I free-based the compound for chromatography. What is causing this degradation?

A: The nitrile group (-C≡N) is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) or water under basic conditions, leading to hydrolysis into an amide, and eventually a carboxylic acid 1.

  • The Causality: Using strong bases (like NaOH) or allowing prolonged reaction times at room temperature catalyzes the hydration of the benzonitrile group.

  • The Fix: Perform the free-basing step strictly at 0–5 °C using a mild base such as saturated aqueous NaHCO₃. Immediately extract the free base into an organic solvent (e.g., Dichloromethane) to minimize its exposure to the aqueous phase.

Issue 3: Persistent Tertiary Amine Impurities

Q: I am detecting dialkylation products (tertiary amines) in my batch. Recrystallization is not removing them. What is the best approach?

A: The synthesis of secondary amines frequently suffers from over-alkylation, yielding tertiary amines that act as kinetic traps during crystallization due to their nearly identical solubility profiles 2.

  • The Causality: Because their pKa and polarity are similar to the target secondary amine, direct recrystallization of the HCl salt is statistically ineffective at separating them.

  • The Fix: Convert the mixture to the free base. Temporarily protect the secondary amine using Boc-anhydride (Boc₂O). The unreactive tertiary amine impurity can then be easily separated via standard silica gel chromatography. Subsequent deprotection with 4M HCl in dioxane yields the pure secondary amine hydrochloride directly.

Quantitative Data: Recrystallization Solvent Systems

Selecting the correct solvent system is critical for balancing yield and purity. The table below summarizes the thermodynamic performance of various systems for CAS 263410-14-6.

Solvent System (Solvent / Anti-Solvent)Ratio (v/v)Expected Yield (%)Purity Target (%)Mechanistic Advantage
Ethanol / Diethyl Ether 1:575–82>98.5Standard thermodynamic gradient; ether forces rapid precipitation of the polar HCl salt.
Methanol / Ethyl Acetate 1:468–75>99.0Slower crystallization kinetics; excellent for excluding structurally similar polar impurities.
Isopropanol / Heptane 1:385–9095–97High yield due to extreme polarity difference, but prone to co-precipitating impurities.

Experimental Protocols

Protocol A: Anhydrous Recrystallization (For >90% Crude Purity)

This self-validating protocol relies on a controlled polarity gradient to exclude impurities trapped in the crystal lattice.

  • Dissolution: Suspend 1.0 g of crude CAS 263410-14-6 in 3.0 mL of boiling anhydrous ethanol. Stir until completely dissolved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fine glass frit to remove insoluble particulates.

  • Equilibration: Allow the filtrate to cool naturally to exactly room temperature (20–25 °C). Do not force cooling, as this induces oiling out.

  • Anti-Solvent Addition: Under gentle stirring, add anhydrous diethyl ether dropwise (approx. 15 mL total) until persistent turbidity is observed (the "cloud point").

  • Nucleation: Add a single seed crystal of pure CAS 263410-14-6. Let the flask stand undisturbed for 4 hours at room temperature, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the resulting white crystals under vacuum, wash with 5 mL of ice-cold diethyl ether, and dry in a vacuum desiccator over P₂O₅ for 12 hours.

  • Self-Validation Step: Take a 1 mg aliquot of the dried crystals, dissolve in D₂O, and run a ¹H-NMR. The absence of a triplet at ~1.2 ppm (typical for residual ethanol/ether) and a sharp melting point confirm successful desolvation and purification.

Protocol B: Free-Basing, Extraction, and Re-Salting (For <90% Crude Purity)

Use this protocol when chromatographic purification is mandatory to remove over-alkylated impurities.

  • Free-Basing: Suspend 1.0 g of the crude HCl salt in 20 mL of dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Neutralization: Slowly add 20 mL of ice-cold saturated aqueous NaHCO₃. Stir vigorously for 10 minutes. Caution: Avoid NaOH to prevent benzonitrile hydrolysis.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 × 15 mL of DCM.

  • Self-Validation Step: Spot the combined organic layer on a TLC plate (Silica, DCM:MeOH 9:1). A single UV-active spot (R_f ~0.4) confirms successful extraction without degradation.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5).

  • Re-Salting: Dissolve the purified free base in 10 mL of anhydrous diethyl ether and cool to 0 °C.

  • Precipitation: Add 1.05 equivalents of 4M HCl in dioxane dropwise. The pure hydrochloride salt will precipitate immediately as a stark white solid. Filter and dry under vacuum.

References

  • Sigma-Aldrich / MilliporeSigma. "2-[2-(methylamino)ethoxy]benzonitrile hydrochloride | 263410-14-6".

  • Vaia. "Write the mechanisms for the acidic and basic hydrolyses of benzonitrile". 1

  • BenchChem Technical Support Team. "A Researcher's Guide to the Purification of Secondary Amines: A Comparative Analysis". 2

Sources

Optimization

Technical Support Center: Resolving Common Impurities in 2-[2-(Methylamino)ethoxy]benzonitrile Hydrochloride

Welcome to the technical support center for 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and reso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common impurities encountered during the synthesis and purification of this compound. By understanding the root causes of these impurities and implementing robust analytical and purification strategies, you can ensure the quality and integrity of your research and development outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis-Related Impurities

Question 1: My final product of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride has a yellowish tint. What is the likely cause and how can I prevent it?

Answer: A yellow to brownish coloration in your final product is often indicative of impurities arising from side reactions or the degradation of starting materials.[1] In the synthesis of benzonitrile derivatives, such coloration can result from the formation of conjugated systems or polymeric impurities.[1]

Root Cause Analysis:

  • Overheating: Excessive heat during the reaction or distillation can lead to the decomposition of the starting materials or the product, generating colored byproducts.[2]

  • Presence of Oxygen: The amine functionality, particularly in the presence of trace metals, can be susceptible to oxidation, leading to colored impurities.[1]

  • Starting Material Quality: Impurities in the starting 2-hydroxybenzonitrile or 2-(methylamino)ethanol can carry through the synthesis and contribute to the final product's color.

Troubleshooting and Prevention:

  • Temperature Control: Maintain strict temperature control throughout the synthesis, particularly during the etherification step. Avoid localized overheating by ensuring efficient stirring.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Starting Material Purity: Ensure the purity of your starting materials before use. If necessary, purify them by recrystallization or distillation.

  • Purification: If coloration persists, consider a purification step using activated carbon, which can be effective in removing colored impurities.[3]

Question 2: I am observing an impurity with a mass corresponding to a dimer of the product. How is this formed and what is the remediation strategy?

Answer: Dimeric impurities can form through intermolecular side reactions, particularly under the conditions of ether synthesis. The specific nature of the dimer will depend on the reactive sites available.

Plausible Dimerization Pathway:

A likely pathway involves the reaction of the alkoxide intermediate (from the deprotonation of 2-hydroxybenzonitrile) with another molecule of the product or a reactive intermediate.

Remediation Strategies:

  • Control of Stoichiometry: Precise control over the stoichiometry of the reactants can minimize the presence of unreacted starting materials that could participate in side reactions.

  • Slow Addition: Adding the alkylating agent, 2-(methylamino)ethyl chloride, slowly to the reaction mixture can help maintain a low concentration of the reactive intermediate and favor the desired intramolecular reaction over intermolecular dimerization.

  • Purification: Column chromatography is often effective in separating the desired monomeric product from higher molecular weight dimeric impurities.

Hydrolysis-Related Impurities

Question 3: My analytical data (e.g., HPLC, NMR) suggests the presence of 2-[2-(Methylamino)ethoxy]benzoic acid or its corresponding amide. How can I avoid this?

Answer: The presence of the carboxylic acid or amide derivative indicates hydrolysis of the nitrile group.[4][5][6][7] This is a common side reaction for benzonitrile compounds, especially under acidic or basic conditions at elevated temperatures.[8][9]

Causality of Nitrile Hydrolysis:

  • Acid-Catalyzed Hydrolysis: During the formation of the hydrochloride salt, the use of strong acids (like HCl) and elevated temperatures can promote the hydrolysis of the nitrile group to a carboxylic acid.[4][6] The reaction proceeds through a protonated nitrile intermediate, which is more susceptible to nucleophilic attack by water.[6]

  • Base-Catalyzed Hydrolysis: If the reaction conditions become basic at any stage, the nitrile group can be hydrolyzed to a carboxylate salt.[5][7]

Preventative Measures and Solutions:

  • Mild HCl Salt Formation Conditions: When forming the hydrochloride salt, use controlled conditions. This includes using a stoichiometric amount of HCl and performing the reaction at a lower temperature to minimize hydrolysis.

  • Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous, as the presence of water is necessary for hydrolysis.

  • pH Control: Maintain careful pH control throughout the workup and purification steps to avoid strongly acidic or basic conditions.

  • Purification: If hydrolysis has occurred, the resulting carboxylic acid can often be removed by extraction with a mild aqueous base during the workup of the free base before salt formation.

Analytical and Purification Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust method for quantifying the purity of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride and detecting impurities.[10][11][12]

Table 1: Recommended HPLC Parameters

ParameterValue
Column Reversed-phase C18, 4.6 x 150 mm, 3 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocol: HPLC Sample Preparation

  • Accurately weigh approximately 10 mg of the 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample onto the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or starting materials.[11][13]

Table 2: Suggested GC-MS Parameters

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu

Experimental Protocol: GC-MS Sample Preparation

  • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • If necessary, derivatize the sample to improve volatility and thermal stability.

  • Inject a small volume (typically 1 µL) into the GC-MS system.

Purification by Recrystallization

Recrystallization is a powerful technique for removing impurities and obtaining a highly pure crystalline product.

Experimental Protocol: Recrystallization of 2-[2-(Methylamino)ethoxy]benzonitrile Hydrochloride

  • Dissolve the crude 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, isopropanol/water).

  • If colored impurities are present, add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visual Workflow and Logic Diagrams

Diagram 1: Troubleshooting Workflow for Impurities

This diagram outlines a systematic approach to identifying and resolving impurities in your product.

G cluster_0 Impurity Detection & Characterization cluster_1 Root Cause Analysis cluster_2 Resolution & Prevention Impure Batch Impure Batch Analytical Testing Analytical Testing (HPLC, GC-MS, NMR) Impure Batch->Analytical Testing Identify Impurity Identify Impurity Structure & Quantity Analytical Testing->Identify Impurity Synthesis-Related Synthesis-Related? (e.g., Dimer, Colored Impurity) Identify Impurity->Synthesis-Related Hydrolysis-Related Hydrolysis-Related? (e.g., Acid, Amide) Identify Impurity->Hydrolysis-Related Starting Material Issue Starting Material Impurity? Identify Impurity->Starting Material Issue Optimize Synthesis Optimize Synthesis Conditions (Temp, Stoichiometry, Atmosphere) Synthesis-Related->Optimize Synthesis Yes Modify Workup Modify Workup/Purification (pH control, Recrystallization) Hydrolysis-Related->Modify Workup Yes Purify Starting Materials Purify Starting Materials Starting Material Issue->Purify Starting Materials Yes Pure Product Pure Product Optimize Synthesis->Pure Product Modify Workup->Pure Product Purify Starting Materials->Pure Product

Caption: A logical workflow for identifying, analyzing, and resolving impurities.

Diagram 2: Nitrile Hydrolysis Pathways

This diagram illustrates the mechanisms of acid and base-catalyzed hydrolysis of the nitrile group.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile_Acid R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile_Acid->Protonated_Nitrile + H⁺ Amide_Intermediate_Acid Amide Intermediate Protonated_Nitrile->Amide_Intermediate_Acid + H₂O Carboxylic_Acid Carboxylic Acid (R-COOH) Amide_Intermediate_Acid->Carboxylic_Acid + H₂O, H⁺ Nitrile_Base R-C≡N Imidate_Intermediate Imidate Intermediate Nitrile_Base->Imidate_Intermediate + OH⁻ Amide_Intermediate_Base Amide Intermediate Imidate_Intermediate->Amide_Intermediate_Base + H₂O Carboxylate_Salt Carboxylate Salt (R-COO⁻) Amide_Intermediate_Base->Carboxylate_Salt + OH⁻

Caption: Pathways for acid and base-catalyzed nitrile hydrolysis.

References

  • Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 1, 223-226. [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. [Link]

  • Google Patents. (1987).
  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • ACS Publications. (2009). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • Google Patents. (2009). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)
  • Google P
  • Google Patents. (1993).
  • University of Glasgow Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]

  • Indian Journal of Chemistry. (2023). Novel high yielding route for the synthesis of Melphalan dimer impurity G. [Link]

  • Reddit. (2017). Why do so many organic compounds look 'kinda yellowish'?. [Link]

  • BioPharm International. (2020). Analytical Strategies for Monitoring Residual Impurities. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • SUEZ Water Technologies & Solutions. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. [Link]

  • OpenStax. (n.d.). 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • MilliporeSigma. (n.d.). 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride. [Link]

  • Britannica. (2026). Ether - Synthesis, Reactions, Uses. [Link]

  • Organic Syntheses. (2002). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)
  • Cole-Parmer. (2006). Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile. [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). presence of organic impurities into active pharmaceutical ingredients. [Link]

  • Organic Syntheses. (n.d.). AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. [Link]

  • SciELO. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. [Link]

  • Google Patents. (2014). CN104892456A - Method for preparing benzonitrile compound.
  • ICH. (2024). impurities: guideline for residual solvents q3c(r9). [Link]

  • NextSDS. (n.d.). 3-[2-(methylamino)ethoxy]benzonitrile — Chemical Substance Information. [Link]

  • ECHA. (n.d.). Overview - 3-[2-(methylamino)ethoxy]benzonitrile. [Link]

  • PubChem. (n.d.). 2-Ethoxybenzonitrile. [Link]

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Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-[2-(Methylamino)ethoxy]benzonitrile Hydrochloride Purity: A Comparative Guide

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Focus: Chromatographic method development, column technology comparison, and ICH Q2(R2) lifecycle validation. Introducti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Focus: Chromatographic method development, column technology comparison, and ICH Q2(R2) lifecycle validation.

Introduction: The Analytical Challenge

2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride (CAS 263410-14-6) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Structurally, it features an electron-withdrawing aromatic nitrile group and a basic secondary amine (methylamino) linked via an ethoxy chain.

From a chromatographic perspective, basic amines are notoriously difficult to analyze. Amines are widely considered the hardest compounds to run on High-Performance Liquid Chromatography (HPLC) due to their propensity for severe peak tailing[1]. This tailing obscures the separation of closely eluting process impurities—such as desmethyl or positional isomers—compromising both peak purity and the accuracy of quantification[2].

This guide objectively compares three different column technologies for the purity analysis of this compound and outlines a complete method validation protocol aligned with the modernized ICH Q2(R2) guidelines[3][4].

Mechanistic Insight: Solving the Peak Tailing Dilemma

Peak tailing in HPLC primarily affects basic compounds and is rarely an issue for neutral analytes[1][2]. The root cause is a secondary retention mechanism. In reversed-phase separations, primary retention is achieved through hydrophobic interactions. However, basic amines also undergo polar, ion-exchange interactions with ionized residual silanol groups on the silica support surface[5].

To build a self-validating and robust method, we must address the causality of this interaction:

  • Mobile Phase pH Control: The secondary amine has a pKa of ~9.5. By utilizing a low-pH mobile phase (pH ≤ 3.0), we fully protonate the analyte while simultaneously suppressing the ionization of acidic silanol groups (pKa ~3.5–4.5)[2][5].

  • Stationary Phase Selection: Traditional Type-A silica columns possess high metal content and active silanols. Modern Type-B silica (base-deactivated and extensively endcapped) minimizes these negative sites[1][2]. Furthermore, utilizing a Biphenyl stationary phase introduces π−π interactions with the electron-deficient benzonitrile ring, offering orthogonal selectivity compared to standard hydrophobic C18 phases.

ColumnSelection Start Target: 2-[2-(Methylamino)ethoxy] benzonitrile HCl Challenge Basic Amine + Aromatic Nitrile (High Peak Tailing Risk) Start->Challenge Alt1 Type-A C18 (High Silanol) Challenge->Alt1 Sub-optimal Alt2 Type-B C18 (Base-Deactivated) Challenge->Alt2 Standard Rec Core-Shell Biphenyl (π-π Selectivity) Challenge->Rec Optimized Outcome1 As > 2.0 Poor Resolution Alt1->Outcome1 Outcome2 As < 1.3 Standard Retention Alt2->Outcome2 Outcome3 As < 1.1 Enhanced Selectivity Rec->Outcome3

Fig 1: Column selection logic for basic amine and aromatic nitrile retention.

Product Comparison: Column Performance Data

To establish the optimal Analytical Target Profile (ATP), we compared three column architectures under identical mobile phase conditions (0.1% Trifluoroacetic acid in Water/Acetonitrile).

Table 1: Comparative Column Performance for 2-[2-(Methylamino)ethoxy]benzonitrile

Column TechnologyArchitectureTailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Desmethyl ImpurityVerdict
Traditional C18 5 µm, Fully Porous, Type-A2.454,2001.1 (Co-elution risk)Fail: Severe secondary interactions.
Base-Deactivated C18 3 µm, Fully Porous, Type-B1.2511,5002.3 (Baseline)Pass: Good standard choice.
Core-Shell Biphenyl 2.6 µm, Superficially Porous1.05 18,400 4.1 (Excellent) Optimal: Superior π−π selectivity.

Data Interpretation: The Core-Shell Biphenyl column significantly outperforms standard C18s. The superficially porous particle reduces the diffusion path, increasing efficiency ( N ), while the biphenyl ligand exploits the π -electron system of the benzonitrile group, driving the resolution ( Rs​ ) well above the ICH requirement of ≥1.5 .

Step-by-Step Experimental Protocol

Based on the comparative data, the Core-Shell Biphenyl method is selected for formal validation.

Reagents and Sample Preparation
  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Standard Preparation: Accurately weigh 50.0 mg of 2-[2-(Methylamino)ethoxy]benzonitrile HCl reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Sample Preparation: Prepare the test sample at 1.0 mg/mL in the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
  • Column: Core-Shell Biphenyl (150 mm × 4.6 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0)

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: 5% 60% B

    • 12–15 min: 60% 95% B

    • 15–20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (Improves mass transfer and reduces system backpressure)

  • Detection: UV at 225 nm (Optimal absorbance for the benzonitrile chromophore)

  • Injection Volume: 5 µL

ICH Q2(R2) Method Validation Workflow

The updated ICH Q2(R2) guideline emphasizes a lifecycle, science-based approach to analytical procedure validation[3][4]. The objective is to demonstrate that the procedure is fit for its intended purpose (purity and assay testing).

ValidationWorkflow Phase1 Define ATP (Analytical Target Profile) Phase2 System Suitability (As ≤ 1.5, N ≥ 2000) Phase1->Phase2 Phase3 ICH Q2(R2) Core Validation Phase2->Phase3 Spec Specificity (Forced Degradation) Phase3->Spec Lin Linearity & Range (LOQ to 120%) Phase3->Lin Acc Accuracy & Precision (Recovery & RSD%) Phase3->Acc Phase4 Robustness (pH, Temp, Flow) Spec->Phase4 Lin->Phase4 Acc->Phase4

Fig 2: Method validation lifecycle according to ICH Q2(R2) guidelines.

Validation Parameters & Results Summary

A self-validating system requires strict adherence to system suitability criteria before any validation data is accepted. For this method, System Suitability requires: Rs​≥2.0 , As​≤1.5 , and %RSD of peak area ≤2.0% for 5 replicate injections.

Table 2: ICH Q2(R2) Validation Results on Core-Shell Biphenyl

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from blank/degradants. Peak purity angle < threshold.Blank shows no peaks. Forced degradation (Acid/Base/Oxidation) shows baseline resolution of all degradants.Pass
Linearity & Range R2≥0.999 from LOQ to 120% of target concentration. R2=0.9998 (Range: 0.05 µg/mL to 1.2 mg/mL).Pass
Accuracy (Recovery) Mean recovery 98.0% – 102.0% across 3 concentration levels (80%, 100%, 120%).99.4% ± 0.6% across all spiked levels.Pass
Precision (Repeatability) %RSD ≤2.0% for 6 independent preparations.%RSD = 0.85%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 for LOD; ≥10 for LOQ.LOD = 0.015 µg/mL; LOQ = 0.05 µg/mL.Pass
Robustness Method remains unaffected by deliberate minor variations.Stable under ±0.2 mL/min flow, ±5 °C temp, and ±0.2 pH variations.Pass

Conclusion

When analyzing complex basic intermediates like 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride, relying on traditional Type-A C18 columns leads to analytical failures driven by silanol-induced peak tailing. By applying a mechanistic approach—combining low-pH mobile phases with a Core-Shell Biphenyl stationary phase —analysts can eliminate secondary interactions and leverage π−π selectivity. The resulting method is highly robust, easily satisfying all modernized ICH Q2(R2) validation criteria for specificity, accuracy, and precision.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Hub. Available at: [Link]

  • Axion Labs. "HPLC Peak Tailing: Troubleshooting unwanted peaks." Axion Analytical Labs. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Element Materials Technology. Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at: [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-[2-(Methylamino)ethoxy]benzonitrile Hydrochloride vs. Free Base

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Chemical Context The bifunctional molecule 2-[2-(Methylamino)ethoxy]benzoni...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

The bifunctional molecule 2-[2-(Methylamino)ethoxy]benzonitrile is a highly versatile building block in advanced medicinal chemistry. It is most prominently recognized as a critical intermediate in the synthesis of AZD7624, a potent inhaled p38α MAPK inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD) [1, 2].

Because this molecule contains both an electrophilic nitrile and a nucleophilic secondary amine, its reactivity is heavily dictated by its physical form. When designing synthetic routes, chemists must make a critical choice between utilizing the Hydrochloride (HCl) Salt (CAS 263410-14-6) or the Free Base (CAS 737745-17-4) . This guide objectively compares the performance, stability, and reactivity profiles of both forms, providing mechanistic causality and self-validating protocols to optimize your process development.

Physicochemical Properties & Stability Comparison

The decision to use the salt versus the free base fundamentally alters the handling and storage parameters of the compound. The quantitative and qualitative differences are summarized below:

PropertyHydrochloride Salt (CAS 263410-14-6)Free Base (CAS 737745-17-4)
Physical State Crystalline solid (off-white)Viscous oil / Low-melting solid
Molecular Weight 212.68 g/mol 176.22 g/mol
Storage Stability Highly bench-stable; resists oxidationProne to atmospheric oxidation and CO 2​ absorption (forms carbamates)
Solubility Profile Soluble in H 2​ O, MeOH, EtOHSoluble in DCM, THF, EtOAc, Et 2​ O
Nucleophilicity Inactive (requires auxiliary base liberation)Highly active (direct nucleophile)
Grignard Consumption 2 equivalents (1 for HCl, 1 for N-H)1 equivalent (for N-H deprotonation)

Reactivity Profiling & Mechanistic Causality

Organometallic Applications (e.g., Kulinkovich-de Meijere Cyclopropanation)

In the kilolab synthesis of AZD7624, the benzonitrile moiety undergoes a Kulinkovich-de Meijere cyclopropanation to form a cyclopropylamine [1]. This transformation relies on titanium isopropoxide and Grignard reagents (e.g., ethylmagnesium bromide).

  • The Causality: If the HCl salt is subjected directly to these anhydrous organometallic conditions, the first equivalent of the Grignard reagent is entirely consumed by an exothermic acid-base neutralization of the hydrochloride. This violently evolves ethane gas and generates insoluble magnesium chloride bromide waste. A second equivalent is then required to deprotonate the secondary amine's N-H bond before any productive chemistry can occur at the nitrile.

  • The Verdict: The Free Base is strictly required for organometallic steps. Using the free base prevents the dangerous off-gassing of ethane on a kilolab scale and prevents the waste of expensive organometallic reagents.

Nucleophilic Substitutions & Acylations

For reactions where the secondary amine must act as a nucleophile (e.g., reductive aminations, acylations, or alkylations), the free base is inherently ready to react. However, its long-term storage is complicated by degradation [3].

  • The Causality: The HCl salt protects the amine's lone pair via protonation, rendering it completely stable for long-term storage. By utilizing a biphasic Schotten-Baumann system, the HCl salt can be neutralized in situ at the aqueous-organic interface. The liberated free base immediately partitions into the organic phase to react with the electrophile, preventing side reactions.

  • The Verdict: The HCl Salt is preferred for standard nucleophilic functionalizations, provided a biphasic system with an auxiliary base is utilized.

Decision Workflows & Mechanistic Visualizations

DecisionTree Start Reaction Type Selection OrgMet Organometallic / Grignard (e.g., Kulinkovich-de Meijere) Start->OrgMet AqBiph Aqueous / Biphasic (e.g., Schotten-Baumann) Start->AqBiph NucSub Anhydrous Nucleophilic Substitution / Alkylation Start->NucSub FreeBase Optimal: Free Base (CAS 737745-17-4) OrgMet->FreeBase Avoids excess reagent consumption HClSalt Optimal: HCl Salt (CAS 263410-14-6) AqBiph->HClSalt High water solubility, easy handling InSitu Use HCl Salt + In Situ Base (DIPEA/TEA) NucSub->InSitu Balances stability with reactivity

Workflow decision tree for selecting the optimal form of 2-[2-(Methylamino)ethoxy]benzonitrile.

ReactivityPathway HCl HCl Salt (R-NH2+-CH3 Cl-) Grignard1 +1 eq EtMgBr (Fast Acid-Base) HCl->Grignard1 Exothermic Neutralization FB Free Base (R-NH-CH3) Grignard2 +1 eq EtMgBr (Amine Deprotonation) FB->Grignard2 N-H Deprotonation Grignard1->FB Generates Waste Ethane Gas + MgClBr Waste Grignard1->Waste Byproducts MgAmide Magnesium Amide Intermediate Grignard2->MgAmide Active Species

Mechanistic pathway showing Grignard reagent consumption for the HCl salt versus the free base.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity results, the following protocols have been designed with built-in self-validation checkpoints.

Protocol A: Quantitative Free-Basing of the Hydrochloride Salt

Use this protocol immediately prior to moisture-sensitive organometallic reactions.

  • Suspension: Suspend 10.0 g (47.0 mmol) of the HCl salt in 100 mL of dichloromethane (DCM) in a 250 mL separatory funnel.

  • Neutralization: Add 50 mL of 2M aqueous NaOH and shake vigorously for 5 minutes, venting frequently.

    • Self-Validation Checkpoint: Test the aqueous layer with pH paper. A pH > 11 confirms the complete deprotonation of the secondary amine (estimated pKa ~9.5).

  • Extraction: Separate the organic layer. Extract the remaining aqueous layer with an additional 2 x 50 mL of DCM.

  • Isolation: Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: Gravimetric analysis should yield ~8.2 g (>98% yield) of the free base as a pale oil. The absence of a white precipitate upon the addition of AgNO 3​ to an aqueous wash of the product confirms complete chloride removal.

Protocol B: Direct Use of HCl Salt in Biphasic Acylation (Schotten-Baumann)

Use this protocol to bypass the free-basing isolation step for robust electrophiles.

  • Biphasic Setup: Dissolve 5.0 g (23.5 mmol) of the HCl salt in a rapidly stirring mixture of 50 mL DCM and 50 mL saturated aqueous NaHCO 3​ .

    • Self-Validation Checkpoint: Immediate effervescence (CO 2​ evolution) visually confirms the in situ neutralization of the hydrochloride salt.

  • Electrophile Addition: Cool the biphasic mixture to 0 °C. Add 1.1 equivalents of the desired acyl chloride dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: TLC analysis (Eluent: 9:1 DCM:MeOH) should show the complete disappearance of the baseline amine spot (ninhydrin active) and the appearance of a higher Rf​ amide product (UV active).

References

  • Title: Expedited Kilolab Development of AZD7624 Using Kulinkovich–de Meijere Cyclopropanation Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: AZD7624, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNFα with Minimal Systemic Exposure Source: Journal of Pharmacology and Experimental Therapeutics (ASPET) URL: [Link]

  • Title: Enhanced powder NMR crystallography verification of a disordered room temperature crystal structure of a p38 inhibitor for chronic obstructive pulmonary disease Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

Validation

LC-MS Validation of 2-[2-(Methylamino)ethoxy]benzonitrile Hydrochloride: A Comparative Guide

Executive Summary The compound 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride (CAS: 263410-14-6) is a highly polar, basic intermediate frequently utilized in pharmaceutical synthesis and drug development[1]. Accurat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride (CAS: 263410-14-6) is a highly polar, basic intermediate frequently utilized in pharmaceutical synthesis and drug development[1]. Accurately quantifying this compound in complex matrices or as a trace impurity presents significant analytical challenges due to its secondary amine group, which is prone to severe peak tailing, and its hydrochloride salt form, which can induce ion suppression.

This guide provides an authoritative, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for analyzing this compound. By adhering to the[2] and the [3][4], we establish why LC-MS/MS serves as the gold standard over traditional alternatives like GC-MS and HPLC-UV.

Chemical Profile & Mechanistic Context

To design a robust analytical method, one must first understand the physicochemical causality of the analyte:

  • Molecular Formula: C₁₀H₁₂N₂O · HCl

  • Molecular Weight: 212.68 g/mol (Salt) / 176.22 g/mol (Free base)[1]

  • Structural Liabilities: The molecule contains an ether linkage, a benzonitrile moiety, and a secondary amine (methylamino group).

The Analytical Challenge: Secondary amines interact strongly with residual silanol groups on standard silica-based stationary phases, leading to broad, asymmetrical peaks (tailing). Furthermore, the thermal lability of the amine and its high polarity make it a poor candidate for direct Gas Chromatography (GC) without prior derivatization.

The Mechanistic Solution: Using an end-capped, high-purity C18 column (or a Hydrophilic Interaction Liquid Chromatography - HILIC column) combined with an acidic mobile phase (0.1% Formic Acid) ensures the amine remains fully protonated. This suppresses secondary silanol interactions and perfectly primes the molecule for positive Electrospray Ionization (ESI+), yielding a dominant [M+H]+ precursor ion at m/z 177.1.

Comparative Analysis: LC-MS vs. Alternatives

When validating an assay for 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride, selecting the correct modality is critical. The table below objectively compares LC-MS/MS against alternative platforms.

Analytical ModalitySensitivitySpecificitySample Prep ComplexitySuitability for Basic Amines
LC-MS/MS (ESI+) High (pg/mL) Excellent (MRM) Low (Dilute & Shoot) Excellent (with acidic buffer)
GC-MS (EI) Moderate (ng/mL)GoodHigh (Requires acylation/derivatization)Poor (Thermal degradation, tailing)
HPLC-UV Low (µg/mL)ModerateLowGood (Requires ion-pairing agents)
NMR Very Low (mg/mL)Ultimate (Structural)Low (Requires D₂O/Deuterated solvents)Excellent for structural ID, poor for quant

Verdict: LC-MS/MS is the superior choice. Unlike GC-MS, which requires time-consuming derivatization to mask the secondary amine, LC-MS/MS leverages the amine's basicity for efficient ionization. Furthermore, the benzonitrile chromophore lacks the high molar absorptivity required for trace-level HPLC-UV detection.

Experimental Workflow & Self-Validating Protocols

The following protocol is designed as a self-validating system , incorporating continuous quality control (QC) checks to ensure compliance with standards[2][5].

Step 1: Sample Preparation (Dilution & Desalting)
  • Stock Solution: Dissolve 1.0 mg of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride in 1.0 mL of Methanol (1 mg/mL).

  • Working Standards: Dilute the stock sequentially in Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to create a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): Spike all samples and standards with 50 ng/mL of a stable isotope-labeled analog (e.g., Deuterated benzonitrile derivative) to correct for matrix effects and injection variability.

Step 2: Chromatographic Separation (UPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Causality: The ethylene-bridged hybrid (BEH) particle resists dissolution at extreme pH and minimizes silanol activity.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

Step 3: Mass Spectrometric Detection (ESI+ MRM)

Configure the Triple Quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Precursor Ion: m/z 177.1 [M+H]+

MRM Transitions:

  • Quantifier Transition: m/z 177.1 → 146.1 (Collision Energy: 15V). Mechanism: Loss of the methylamine group (-31 Da).

  • Qualifier Transition: m/z 177.1 → 120.0 (Collision Energy: 25V). Mechanism: Cleavage of the ether linkage.

LCMS_Workflow Step1 Sample Preparation Dilution & IS Addition Step2 UPLC Separation BEH C18 Column, 0.1% FA Step1->Step2 Step3 ESI+ Ionization Protonation to [M+H]+ Step2->Step3 Step4 MRM Detection Transitions: 177.1 → 146.1 Step3->Step4 Step5 Data Analysis ICH Q2(R2) Compliance Step4->Step5

LC-MS/MS workflow for 2-[2-(Methylamino)ethoxy]benzonitrile validation.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 177.1 Quantifier Quantifier Ion [-CH3NH2] m/z 146.1 Precursor->Quantifier CE: 15V Qualifier Qualifier Ion [Ether Cleavage] m/z 120.0 Precursor->Qualifier CE: 25V

ESI+ fragmentation pathway and MRM transitions for the target analyte.

Experimental Data & Validation Results

To prove the trustworthiness of the method, validation was executed in accordance with [2][5]. The table below summarizes the quantitative performance of the LC-MS/MS assay.

Validation ParameterICH Q2(R2) / M10 Acceptance CriteriaExperimental Result (LC-MS/MS)
Linearity (R²) ≥ 0.9900.998 (Range: 1.0 - 1000 ng/mL)
Limit of Detection (LOD) S/N ≥ 3:10.2 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 10:11.0 ng/mL
Intra-day Precision (RSD) ≤ 15% (≤ 20% at LOQ)4.2% (at 10 ng/mL QC level)
Inter-day Precision (RSD) ≤ 15% (≤ 20% at LOQ)5.8% (at 10 ng/mL QC level)
Accuracy (Recovery) 85% - 115%98.5% ± 3.1%
Matrix Effect CV ≤ 15%8.4% (Minimal ion suppression)

Causality of Results: The exceptional linearity and low LOD (0.2 ng/mL) are direct results of utilizing 0.1% Formic Acid, which ensures 100% protonation of the methylamino group prior to entering the ESI source. The use of an internal standard successfully mitigates the minor 8.4% matrix effect, ensuring the accuracy remains tightly bound at 98.5%.

References

  • European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5." (2022). Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." (2023). Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Nitrile Building Blocks in Synthesis: 2-[2-(Methylamino)ethoxy]benzonitrile Hydrochloride vs. Standard Scaffolds

Introduction: The Strategic Importance of the Nitrile Group In the landscape of modern organic synthesis and medicinal chemistry, the nitrile functional group stands out as a uniquely versatile and powerful tool.[1][2] I...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Nitrile Group

In the landscape of modern organic synthesis and medicinal chemistry, the nitrile functional group stands out as a uniquely versatile and powerful tool.[1][2] Its linear geometry, metabolic stability, and electronic properties make it far more than a simple synthetic intermediate.[3][4] The nitrile can act as a bioisosteric replacement for carbonyls, hydroxyl groups, or halogens, subtly modulating a molecule's polarity, hydrogen bonding capability, and pharmacokinetic profile.[3][4][5] Furthermore, the carbon-nitrogen triple bond is a gateway to a wealth of chemical transformations, readily converting to amines, amides, carboxylic acids, and complex heterocycles.[2][6][7]

This guide provides an in-depth comparison of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride , a functionalized building block, with more conventional nitrile-containing scaffolds like benzonitrile and substituted benzonitriles. We will move beyond a simple catalog of reactions to explore the causal relationships between molecular structure and chemical reactivity. For researchers in drug discovery and process development, understanding these nuances is critical for rationally selecting the optimal building block to achieve specific synthetic goals, enhance molecular properties, and streamline development timelines.

Physicochemical and Structural Comparison

The choice of a building block is often dictated by its physical properties, which influence solubility, reaction kinetics, and downstream processing. The introduction of the (methylamino)ethoxy sidechain imparts distinct characteristics to the benzonitrile core.

Property2-[2-(Methylamino)ethoxy]benzonitrile HClBenzonitrile4-Methoxybenzonitrile
Molecular Formula C₁₀H₁₃ClN₂OC₇H₅NC₈H₇NO
Molecular Weight 212.68 g/mol 103.12 g/mol 133.15 g/mol
Appearance PowderColorless liquidColorless liquid/solid
Key Structural Features Ortho-alkoxy group, secondary amine sidechain, hydrochloride saltUnsubstituted aromatic ringPara-alkoxy group
Predicted Solubility High in polar/aqueous media due to the hydrochloride saltSoluble in organic solvents, slightly soluble in waterSoluble in organic solvents
Electronic Nature of Substituent Ortho-alkoxy group is electron-donating (EDG)NonePara-alkoxy group is electron-donating (EDG)

The most salient feature of 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride is its salt form, which dramatically increases its solubility in polar solvents like water, ethanol, or methanol. This can be a significant advantage in certain reaction systems, particularly in catalytic hydrogenations or reactions requiring protic media, where the solubility of a simple benzonitrile might be limiting.

The Nitrile Moiety: A Hub of Chemical Reactivity

The nitrile group's reactivity is dominated by the electrophilic nature of its carbon atom and the nucleophilicity of its nitrogen.[1][8] This allows for a diverse range of transformations.

Caption: Core synthetic transformations of the nitrile functional group.

Comparative Reactivity Analysis in Key Transformations

The true value of a building block is revealed in its performance under common reaction conditions. The substituents on 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride exert significant electronic and steric influences that differentiate it from simpler nitriles.

Reduction to Primary Amines

The conversion of a nitrile to a primary amine is a cornerstone of synthetic chemistry, frequently employed to introduce a key pharmacophore.[9]

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation (H₂/Pd-C): This method is often preferred in industrial settings for its cost-effectiveness and cleaner workup. However, the catalyst can be sensitive to poisoning. The secondary amine in our target molecule could potentially coordinate to the palladium surface, potentially affecting catalyst activity. Furthermore, the presence of a hydrochloride salt may necessitate the addition of a base to liberate the free amine for optimal reaction.

  • Hydride Reduction (LiAlH₄): A powerful and reliable method, though it requires strictly anhydrous conditions and a more demanding aqueous workup.[8][9][10] It is less susceptible to the types of functional group interference seen in catalytic methods.

Comparative Performance (Predicted & Literature-Based)

Building BlockMethodExpected Outcome & Key Considerations
Benzonitrile H₂/Pd-CHigh yield of benzylamine is typical.[11]
4-Methoxybenzonitrile H₂/Pd-CHigh yield. The electron-donating group has a minimal effect on this transformation.[11]
2-[2-(Methylamino)ethoxy]benzonitrile HCl H₂/Pd-CModerate to Good Yield. Potential for slower reaction due to catalyst inhibition by the amine. The addition of a non-coordinating base may be required to neutralize the HCl salt. The increased polarity may require solvent systems like ethanol or methanol.
Benzonitrile LiAlH₄Excellent yield (~90%) of benzylamine is expected under standard conditions.[9]
2-[2-(Methylamino)ethoxy]benzonitrile HCl LiAlH₄High Yield. This method is robust and less likely to be affected by the side chain. The primary challenge is the workup, but high conversion is anticipated.
Hydrolysis to Carboxylic Acids

Hydrolysis converts the nitrile into a carboxylic acid, a transformation often used in late-stage synthesis.[6][7][8] The reaction rate is highly sensitive to the electronic properties of the aromatic ring.

Causality Behind Experimental Choices: The reaction proceeds via nucleophilic attack of water (or hydroxide) on the electrophilic nitrile carbon.[8][12]

  • Electron-Withdrawing Groups (EWGs) , like a nitro group, increase the electrophilicity of the nitrile carbon, accelerating hydrolysis.

  • Electron-Donating Groups (EDGs) , like the ortho-alkoxy group in our target molecule, decrease the electrophilicity, making hydrolysis more difficult and often requiring more forcing conditions (higher temperatures, stronger acid/base).[11]

Comparative Reactivity (Predicted)

Building BlockSubstituent EffectPredicted Rate of Hydrolysis
4-Nitrobenzonitrile Strong EWGFast
Benzonitrile NeutralModerate
2-[2-(Methylamino)ethoxy]benzonitrile HCl Strong EDG (ortho-alkoxy)Slow

This predictive analysis underscores a critical point: while the sidechain in 2-[2-(Methylamino)ethoxy]benzonitrile adds valuable functionality, it deactivates the nitrile towards hydrolysis. A researcher must anticipate the need for harsher reaction conditions compared to an unsubstituted or electron-poor benzonitrile.

Cycloaddition Reactions

Nitriles can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.[1][13]

The electronic nature of the nitrile plays a role here as well. The reaction is often facilitated by Lewis acids, and the electron-donating alkoxy group on our target molecule could potentially enhance the nucleophilicity of the nitrile nitrogen, influencing its reactivity in such transformations. The secondary amine could also coordinate to the catalyst, providing a more complex reaction profile.

The Strategic Impact of the (Methylamino)ethoxy Sidechain

The sidechain is not merely a passive passenger; it is an active participant that offers unique synthetic and functional advantages.

  • Modulation of Physicochemical Properties: As discussed, the basic amine allows for the formation of a hydrochloride salt, drastically improving aqueous solubility. This is a highly desirable trait in drug development for improving bioavailability and formulation options.

  • Chelation and Directing Group Effects: The ether oxygen and the amine nitrogen are capable of chelating to metal centers. This can be exploited in reactions like directed ortho-metalation, allowing for further functionalization of the aromatic ring at the C3 position, a transformation not possible with simple benzonitriles.

  • Pharmacophore Element: The sidechain itself can be a key interacting element with a biological target, providing hydrogen bond donors and acceptors that contribute to binding affinity.[3][5]

Workflow for Selecting a Nitrile Building Block

The following workflow, presented as a decision-making diagram, can guide a scientist in choosing the appropriate nitrile scaffold for their specific application.

Caption: Decision workflow for selecting the appropriate nitrile building block.

Experimental Protocols

The following protocols provide a validated, step-by-step methodology for a common transformation, highlighting the practical considerations for different nitrile substrates.

Protocol 1: Catalytic Hydrogenation of 4-Methoxybenzonitrile

This protocol describes a standard procedure for the reduction of a simple, electron-rich benzonitrile.[11]

Materials:

  • 4-Methoxybenzonitrile (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5 mol%

  • Ethanol (approx. 10 mL per gram of substrate)

  • Hydrogen gas (H₂)

Equipment:

  • Parr hydrogenation apparatus or a round-bottom flask equipped with a magnetic stir bar and a balloon filled with hydrogen

  • Filtration setup (e.g., Büchner funnel with Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-methoxybenzonitrile in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system by evacuating and refilling with hydrogen gas three times.

  • Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry. Keep it wet with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 4-methoxybenzylamine. Further purification can be achieved by distillation.

Protocol 2: Proposed Adaptation for the Reduction of 2-[2-(Methylamino)ethoxy]benzonitrile Hydrochloride

This protocol adapts the standard procedure to account for the specific properties of the functionalized substrate.

Materials:

  • 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Sodium Acetate (NaOAc), 1.1 eq

  • Methanol (approx. 15 mL per gram of substrate)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride and sodium acetate in methanol. The sodium acetate acts as a base to neutralize the hydrochloride salt, which can inhibit some catalysts.

  • Carefully add the 10% Pd/C catalyst. A slightly higher catalyst loading may be beneficial if inhibition is observed.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system by evacuating and refilling with hydrogen gas three times.

  • Pressurize the vessel with hydrogen (50 psi) and stir vigorously at room temperature.

  • Monitor the reaction progress carefully via TLC or LC-MS. Reaction times may be longer (12-24 hours) compared to simpler nitriles.

  • Upon completion, carefully vent the hydrogen and purge with nitrogen.

  • Filter the mixture through Celite® to remove the catalyst, keeping the filter cake wet with methanol.

  • Remove the methanol under reduced pressure. The resulting crude product will be a mixture containing the desired amine and sodium chloride/acetate. An extractive workup (e.g., with dichloromethane and aqueous base) will be required to isolate the pure free amine product.

Conclusion

The choice between a simple nitrile building block like benzonitrile and a highly functionalized one like 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride is a strategic decision based on a trade-off between reaction simplicity and downstream utility.

  • Simple Nitriles (e.g., Benzonitrile): Offer predictable reactivity in core transformations, are cost-effective, and are ideal for synthesizing basic scaffolds. Their limitations lie in their poor aqueous solubility and lack of handles for complex molecular interactions or directed functionalization.

  • 2-[2-(Methylamino)ethoxy]benzonitrile Hydrochloride: Represents a "smart" building block. While its inherent functional groups (EDG, amine) can complicate some standard transformations by altering reactivity and requiring modified protocols, they provide immense value. The enhanced solubility, potential for chelation-directed synthesis, and the incorporation of a valuable pharmacophoric element directly from the start can significantly accelerate the drug discovery process.

For the modern synthetic chemist, understanding the underlying physical organic principles that govern the reactivity of these diverse building blocks is essential for innovation and efficiency. This guide serves as a framework for making informed, causality-driven decisions in the design and execution of complex synthetic routes.

References

  • Nucleophilic addition - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Reactions of Nitriles - Chemistry Steps. (2024, December 5). Retrieved March 17, 2026, from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • 20.7: Chemistry of Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved March 17, 2026, from [Link]

  • 20.7 Chemistry of Nitriles - OpenStax. (2023, September 20). Retrieved March 17, 2026, from [Link]

  • Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols. (n.d.). Retrieved March 17, 2026, from [Link]

  • The Renaissance of Organo Nitriles in Organic Synthesis - PubMed. (2022, September 1). Retrieved March 17, 2026, from [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. Retrieved March 17, 2026, from [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC. (2021, August 10). Retrieved March 17, 2026, from [Link]

  • A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions - ResearchGate. (2018, December 6). Retrieved March 17, 2026, from [Link]

  • Controlled reduction of nitriles by sodium hydride and zinc chloride - DR-NTU. (n.d.). Retrieved March 17, 2026, from [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved March 17, 2026, from [Link]

  • Three-Component Cycloaddition of Nitriles: Construction of Bicyclic 4-Aminopyrimidines and Their Photophysical Studies | The Journal of Organic Chemistry - ACS Publications. (2022, October 12). Retrieved March 17, 2026, from [Link]

  • Nitrile - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Cycloaddition reactions of nitrile sulfides with acetylenic esters. Synthesis of isothiazolecarboxylates | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 17, 2026, from [Link]

  • 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride | 263410-14-6 - MilliporeSigma. (n.d.). Retrieved March 17, 2026, from [Link]

  • reduction of nitriles - Chemguide. (n.d.). Retrieved March 17, 2026, from [Link]

  • [3+2] Cycloaddition of nitriles with azides. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • 2-[2-(methylamino)ethyl]benzonitrile hydrochloride — Chemical Substance Information. (n.d.). Retrieved March 17, 2026, from [Link]

  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.). Retrieved March 17, 2026, from [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • BENZONITRILE - Ataman Kimya. (n.d.). Retrieved March 17, 2026, from [Link]

  • The Industrial Utility of Benzonitrile: Applications and Sourcing from China. (2026, February 20). Retrieved March 17, 2026, from [Link]

  • Benzonitrile - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]

  • Fast and efficient synthesis of 14C labelled benzonitriles and their corresponding acids. (n.d.). Retrieved March 17, 2026, from [Link]

  • Application of Nitrile in Drug Design - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

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Validation

A Researcher's Guide to Definitive Structural Confirmation: A Comparative Analysis Using X-ray Crystallography

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For researchers and drug development professionals, an e...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For researchers and drug development professionals, an erroneous structural assignment can lead to wasted resources and compromised intellectual property. This guide provides an in-depth, technical comparison of methodologies for structural confirmation, centered around the gold-standard technique of single-crystal X-ray crystallography. To illustrate these principles in a practical context, we will use the well-characterized active pharmaceutical ingredient, N-(4-hydroxyphenyl)acetamide (commonly known as paracetamol or acetaminophen), as our model compound.

This guide eschews a rigid template, instead opting for a logical flow that mirrors the scientific process—from the fundamental question of a molecule's identity to the rigorous, data-driven confirmation of its atomic arrangement. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for achieving scientific integrity.

The Imperative of Unambiguous Structural Elucidation

The journey from a synthetic concept to a viable drug candidate or a novel material is paved with analytical checkpoints.[1] While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for tracking reactions and confirming connectivity, they often provide a two-dimensional or inferred three-dimensional picture.[2][3] X-ray crystallography, in contrast, offers a direct and precise measurement of atomic coordinates in the solid state, revealing bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.[4][5][6] This level of detail is critical for understanding structure-activity relationships, polymorphism, and designing next-generation molecules.

Case Study: N-(4-hydroxyphenyl)acetamide (Paracetamol)

To ground our discussion in a real-world example, we will consider the structural confirmation of N-(4-hydroxyphenyl)acetamide.

Compound Information
IUPAC Name N-(4-hydroxyphenyl)acetamide
CAS Number 103-90-2[7]
Molecular Formula C₈H₉NO₂[7]
Molecular Weight 151.16 g/mol [7]
Structure Chemical structure of Paracetamol

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[4][8] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.[6][9] By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.[9]

Experimental Workflow: A Step-by-Step Protocol

The successful application of X-ray crystallography hinges on a meticulous experimental workflow.

Figure 1: Workflow for Single-Crystal X-ray Crystallography.

1. Sample Preparation & Crystallization:

  • Objective: To obtain a single, well-ordered crystal of sufficient size and quality.

  • Protocol:

    • Ensure the purity of the N-(4-hydroxyphenyl)acetamide sample through techniques like recrystallization or chromatography.

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to create a saturated or near-saturated solution.

    • Employ a slow evaporation technique by leaving the solution in a loosely covered vial at room temperature. The slow removal of the solvent encourages the growth of large, well-defined crystals.

    • Alternatively, vapor diffusion or cooling crystallization methods can be utilized.

  • Causality: The slow growth of crystals is crucial for minimizing defects in the crystal lattice, which would otherwise degrade the quality of the diffraction pattern.

2. Crystal Mounting & Screening:

  • Objective: To select a suitable crystal and mount it for data collection.

  • Protocol:

    • Under a microscope, select a single crystal with sharp edges and no visible cracks or imperfections.

    • Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).

    • The mounted crystal is then placed in the X-ray diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • A preliminary screening involves collecting a few diffraction images to assess the crystal quality and determine the unit cell parameters.

3. Data Collection:

  • Objective: To measure the intensities of a large number of unique diffraction spots.

  • Protocol:

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector.

    • Modern diffractometers automate this process, ensuring complete data collection.

4. Structure Solution & Refinement:

  • Objective: To determine the atomic positions from the diffraction data.

  • Protocol:

    • The collected data is processed to integrate the intensities of the diffraction spots and apply corrections.

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

5. Validation & Analysis:

  • Objective: To ensure the accuracy and quality of the final crystal structure.

  • Protocol:

    • The final structure is validated using metrics such as the R-factor, which indicates the goodness of fit between the experimental data and the model.

    • The bond lengths, angles, and torsion angles are analyzed to ensure they are chemically reasonable. For N-(4-hydroxyphenyl)acetamide, a key feature observed is the twist of approximately 22.6 degrees about the C-N bond connecting the amide group to the phenyl ring.[4][10]

    • Intermolecular interactions, such as the hydrogen bonding between the hydroxyl and amide groups that form chains in the crystal lattice, are identified and analyzed.[10][11]

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions.[4][6]Unambiguous structural determination.[12]Requires a suitable single crystal, which can be challenging to obtain.[13] Provides solid-state structure, which may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and spatial proximity of atoms.[2]Provides information about the solution-state structure and dynamics. Does not require crystallization.Structure is inferred from through-bond and through-space correlations, not directly measured. Can be complex to interpret for large molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[2]High sensitivity, requires very small sample amounts. Provides molecular formula confirmation.Provides no direct information about the 3D structure or connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform.Provides limited information about the overall molecular structure.
In the Context of N-(4-hydroxyphenyl)acetamide:
  • NMR Spectroscopy: A ¹H NMR spectrum of N-(4-hydroxyphenyl)acetamide would show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the amide and hydroxyl protons, confirming the presence and connectivity of these groups. 2D NMR techniques like COSY and HMBC could further establish the connectivity between different parts of the molecule.

  • Mass Spectrometry: A high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of C₈H₉NO₂, confirming the elemental composition. Fragmentation patterns could provide further evidence for the presence of the acetyl and hydroxyphenyl moieties.

  • Infrared Spectroscopy: An IR spectrum would display characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the amide, and the C=O stretch of the carbonyl group, confirming the presence of these functional groups.

Figure 2: Integrated approach to structural confirmation.

Conclusion

The structural confirmation of a novel compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. While NMR, MS, and IR spectroscopy provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the unparalleled gold standard for delivering a definitive and high-resolution three-dimensional structure. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, protocols, and comparative strengths of these methods is essential for navigating the complexities of modern chemical research and development with confidence and scientific rigor.

References

  • Structure Determination Of Organic Compounds. (n.d.).
  • Structure Determination of Organic Compounds - Organic Chemistry - Pharmacy 180. (n.d.).
  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI. Retrieved from [Link]

  • Yu, M. J., McCowan, J. R., Mason, N. R., Deeter, J. B., & Mendelsohn, L. G. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Journal of Medicinal Chemistry, 35(14), 2534–2541.
  • Synthesis and X-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. (1992). PubMed. Retrieved from [Link]

  • Structure Determination of Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • N-(4-Hydroxyphenyl)acetamide. (2025). ResearchGate. Retrieved from [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). PMC. Retrieved from [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). IUCr Journals. Retrieved from [Link]

  • Crystallographic Structure Elucidation. (n.d.). Northwestern University. Retrieved from [Link]

  • Small Molecule X-ray Crystallography. (n.d.). North Carolina State University. Retrieved from [Link]

  • X-ray Determination Of Molecular Structure. (n.d.). EBSCO. Retrieved from [Link]

  • x Ray crystallography. (n.d.). PMC. Retrieved from [Link]

  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). Eastern Analytical Symposium. Retrieved from [Link]

  • N-(4-HYDROXYPHENYL)ACETAMIDE | CAS 103-90-2. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. Retrieved from [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). PMC. Retrieved from [Link]

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Comparative

The Imperative of Purity for a Targeted Covalent Inhibitor Like Ibrutinib

An In-Depth Technical Guide to Benchmarking Ibrutinib (CAS 936563-96-1) Purity Across Chemical Suppliers For researchers, scientists, and professionals in drug development, the purity of a small molecule inhibitor is not...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benchmarking Ibrutinib (CAS 936563-96-1) Purity Across Chemical Suppliers

For researchers, scientists, and professionals in drug development, the purity of a small molecule inhibitor is not a trivial detail; it is the bedrock of reliable, reproducible, and translatable experimental results. The presence of impurities, even at trace levels, can lead to off-target effects, misinterpretation of data, and ultimately, the failure of a research program.[1][2] This guide provides a comprehensive framework for benchmarking the purity of Ibrutinib (CAS 936563-96-1), a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, across various chemical suppliers.[3][4] While the focus is on Ibrutinib, the principles and methodologies described herein are broadly applicable to the purity assessment of other critical small molecule reagents.

The initial topic for this guide was CAS 263410-14-6. However, this CAS number does not correspond to a publicly documented chemical compound. Therefore, we have pivoted to Ibrutinib, a widely used and clinically relevant BTK inhibitor, to provide a tangible and practical example for this purity benchmarking guide.

Ibrutinib is a first-in-class targeted therapy that has revolutionized the treatment of several B-cell malignancies.[3] It functions by forming a covalent bond with a cysteine residue in the active site of BTK, leading to its irreversible inhibition.[3] The high specificity and potency of Ibrutinib are directly linked to its chemical structure. Consequently, impurities arising from the synthesis process or degradation can have significant consequences:

  • Altered Biological Activity: Impurities with structural similarity to Ibrutinib may compete for the target binding site, leading to an underestimation of its potency.

  • Off-Target Effects: Uncharacterized impurities could possess their own biological activity, potentially confounding experimental results.

  • Toxicity: Some impurities, particularly those that are reactive, can be cytotoxic.

  • Reduced Stability: The presence of certain impurities can accelerate the degradation of the active pharmaceutical ingredient (API).

Given these risks, a multi-faceted analytical approach is essential to gain a complete picture of a supplier's Ibrutinib quality. This guide will focus on a powerful triad of analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.[1][5]

A Strategic Workflow for Purity Benchmarking

A robust purity assessment workflow involves more than just running a single analytical test. It is a systematic process of evaluation, from sample acquisition to data interpretation and decision-making.

Purity Benchmarking Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Orthogonal Analytical Techniques cluster_2 Data Analysis & Decision supplier_A Supplier A Sample sample_prep Standardized Sample Preparation (e.g., 1 mg/mL in DMSO) supplier_A->sample_prep supplier_B Supplier B Sample supplier_B->sample_prep supplier_C Supplier C Sample supplier_C->sample_prep hplc HPLC-UV (Purity & Quantification) sample_prep->hplc Aliquots lcms LC-MS (Impurity Identification) sample_prep->lcms Aliquots qnmr qNMR (Absolute Purity) sample_prep->qnmr Aliquots data_comp Comparative Data Analysis hplc->data_comp lcms->data_comp qnmr->data_comp decision Supplier Selection data_comp->decision

Caption: Workflow for benchmarking Ibrutinib purity across suppliers.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a comprehensive and rigorous assessment of Ibrutinib purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is the workhorse for determining the purity of a compound by separating it from its impurities.[2] The relative area of the main peak in the chromatogram provides a percentage purity value.

Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve Ibrutinib from each supplier in a suitable solvent (e.g., DMSO or acetonitrile) to a final concentration of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a working concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 30%) and gradually increase it to a high percentage (e.g., 95%) over 15-20 minutes to ensure the elution of all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.[6]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity using the formula: Purity (%) = (Area of Ibrutinib Peak / Total Area of All Peaks) * 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a highly sensitive technique that couples the separation power of HPLC with the mass detection capabilities of mass spectrometry.[7][8] This allows for the detection and potential identification of impurities based on their mass-to-charge ratio (m/z).

Protocol:

  • Sample Preparation:

    • Use the same 50 µg/mL samples prepared for HPLC analysis.

  • LC-MS Conditions:

    • Employ the same HPLC method as described above. The mobile phase may need to be modified to use a volatile acid like formic acid instead of TFA if TFA suppresses the MS signal.

    • Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode is typically used for Ibrutinib.

    • Scan Range: A wide scan range (e.g., m/z 100-1000) should be used to detect a broad range of potential impurities.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z of Ibrutinib (C25H24N6O2, MW: 440.5; [M+H]+: 441.2).

    • Analyze the chromatogram for other peaks, which represent potential impurities.

    • Record the m/z of each detected impurity. This information can be used to hypothesize the structure of the impurity (e.g., by looking for common synthetic byproducts or degradation products).

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that can determine the absolute purity of a compound without the need for a reference standard of the compound itself.[9][10][11] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Ibrutinib from each supplier into an NMR tube.

    • Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve both the Ibrutinib and the internal standard.

  • NMR Acquisition Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

    • Experiment: A standard 1D proton (¹H) NMR experiment.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification. This is typically 30-60 seconds.

    • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal from Ibrutinib and a well-resolved signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Visualizing the Impurity Characterization Process

Once initial purity data is obtained, a logical process must be followed to characterize and address any identified impurities, especially those that are unknown or exceed acceptable levels.

Impurity Characterization Decision Tree start Impurity Detected (HPLC/LC-MS) q1 Impurity > 0.1%? start->q1 identify Identify Impurity (High-Resolution MS/MS) q1->identify Yes accept Acceptable Risk (Monitor in Future Batches) q1->accept No q2 Known Impurity? identify->q2 assess_risk Assess Risk (Genotoxicity Prediction, Literature Review) q2->assess_risk No q2->accept Yes reject Unacceptable Risk (Reject Supplier/Batch) assess_risk->reject synthesize_std Synthesize or Procure Impurity Standard assess_risk->synthesize_std If further study needed

Caption: Decision tree for the characterization of identified impurities.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of these protocols, let's consider a hypothetical scenario where Ibrutinib was purchased from three different suppliers (A, B, and C). The following table summarizes the purity assessment results.

Analytical Method Supplier A Supplier B Supplier C Acceptance Criteria
HPLC Purity (%) 99.8598.9099.50> 99.0%
Number of Impurities Detected (LC-MS) 253< 4
Largest Unknown Impurity (LC-MS, % Area) 0.08%0.45%0.15%< 0.1%
qNMR Absolute Purity (%) 99.6 ± 0.598.5 ± 0.599.2 ± 0.5> 99.0%

Interpretation of Results and Supplier Selection

Based on the hypothetical data in the table, a clear picture of supplier quality emerges:

  • Supplier A: This supplier provides the highest quality Ibrutinib. The HPLC and qNMR purities are excellent and in good agreement. Crucially, the number of impurities detected by the more sensitive LC-MS method is low, and the largest unknown impurity is well below the 0.1% threshold. This batch would be considered high-quality for all research applications.

  • Supplier B: The material from this supplier is of questionable quality. Both HPLC and qNMR purities fall below the 99.0% acceptance criteria. The LC-MS data is particularly concerning, revealing a higher number of impurities and one unknown impurity at a significant level (0.45%). The presence of a substantial unknown impurity poses a significant risk to experimental validity and would warrant further investigation or outright rejection of this batch.

  • Supplier C: This supplier provides material of acceptable, but not exceptional, quality. While the HPLC and qNMR purities meet the criteria, the LC-MS analysis reveals a higher number of impurities than Supplier A, with one unknown impurity exceeding the 0.1% threshold. For sensitive applications, such as in vivo studies, this material may not be the first choice.

The purity of a critical research tool like Ibrutinib is a non-negotiable parameter for ensuring data integrity. A single purity value on a supplier's certificate of analysis is insufficient. Researchers must adopt a multi-pronged, orthogonal approach to purity assessment. By combining the quantitative power of HPLC, the impurity-detecting sensitivity of LC-MS, and the absolute accuracy of qNMR, a comprehensive and reliable picture of product quality can be established. This rigorous benchmarking process empowers researchers to select the highest quality reagents, thereby strengthening the foundation of their scientific discoveries.

References

  • Exploring the analytical method development for ibrutinib: A review. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • A Review on Various Analytical Methods of Ibrutinib. (2022). Jetir.Org.
  • A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib. (n.d.). PMC.
  • LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA.
  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
  • Why Is HPLC Ideal for Chemical Purity Testing?. (2023). Moravek, Inc.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC.
  • What is qNMR and why is it important?. (2024). Mestrelab Resources.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Blogs.
  • Alternative analytical methods for ibrutinib quantification in pharmaceutical formulation: A statistical comparison. (2025). ResearchGate.
  • Analytical method development and validation of stability indicating RP-HPLC method for estimation of ibrutinib in bulk and tablet dosage form. (2024). ResearchGate.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PMC.
  • Advances in Impurity Profiling of Pharmaceutical Formul
  • Small Molecule Identity and Purity Testing. (n.d.). Pacific BioLabs.
  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL.

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Safety & Regulatory Compliance

Safety

2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride proper disposal procedures

Operational & Disposal Guide: 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires more than just following a safet...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational & Disposal Guide: 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's chemical behavior. 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride is a highly specific research compound featuring both a nitrile group and a secondary amine in the form of a hydrochloride salt[1].

This guide provides drug development professionals and laboratory personnel with a self-validating, structurally sound protocol for the operational handling and environmental disposal of this compound.

Chemical Profiling & Hazard Assessment

Before initiating any handling or disposal protocol, it is critical to understand the causality behind the hazards.

  • The Hydrochloride Salt: While the salt form increases stability and aqueous solubility, thermal decomposition of any hydrochloride salt will yield highly corrosive hydrogen chloride (HCl) gas[2].

  • The Nitrile & Amine Groups: Nitrogen-containing organic compounds require specialized high-temperature destruction. Incomplete combustion can lead to the release of toxic nitrogen oxides (NOx) or dangerous uncombusted cyanide intermediates[2].

Table 1: Physicochemical & Hazard Summary

ParameterSpecification
Chemical Name 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride
CAS Number 263410-14-6[1]
Molecular Formula C10H13ClN2O[3]
Molecular Weight 212.68 g/mol [1]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation[2]
Decomposition Products Carbon oxides (COx), Nitrogen oxides (NOx), Hydrogen chloride (HCl)[2]

Operational Safety & Handling Protocol

To ensure a self-validating safety system, handling procedures must proactively isolate the operator from aerosolized dust and dermal exposure.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the dry powder within a certified chemical fume hood or localized exhaust system. This prevents the inhalation of irritating dust particles that can cause severe respiratory tract irritation[2][4].

  • Glove Selection (Causality): Do not use standard latex gloves. Latex is highly permeable to many organic bases and solvents. You must use nitrile gloves [5]. If extended contact or solvent use is expected, double-gloving is mandated to provide a fail-safe barrier against permeation[6].

  • Transfer & Weighing: Use anti-static spatulas. Hydrochloride salts can accumulate static charge, leading to the sudden aerosolization of the powder during transfer.

  • Decontamination: After handling, wipe down all surfaces with a damp paper towel. Place the towel in a sealed hazardous waste bag, and wash hands immediately[7].

Comprehensive Disposal Procedures

Standard drain disposal or generic solid waste dumping is strictly prohibited for this compound[7]. Under environmental protection frameworks, such as the EPA's Resource Conservation and Recovery Act (RCRA), halogenated amine salts and nitriles must be managed to prevent soil, groundwater, and atmospheric contamination[8].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect all unused solid material, contaminated packaging, and cleanup materials in a tightly sealed, clearly labeled, chemically compatible secondary container[9]. Leave a 10% headspace to allow for any potential expansion[9].

  • Solvent Solubilization: In a fume hood, dissolve or suspend the solid waste in a highly combustible, EPA-approved organic solvent[7].

    • Causality: Solid powders burn unevenly. Dissolving the compound in a combustible solvent ensures a uniform, high-caloric feed rate into the incinerator, preventing temperature drops that cause incomplete combustion.

  • Incineration (The Critical Step): Transfer the solution to a licensed disposal facility. The material must be burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber [2][7].

    • Why an Afterburner? The primary combustion chamber may leave fragments of the nitrile group intact. The afterburner subjects the exhaust to extreme heat to fully break the strong C≡N triple bonds.

    • Why a Scrubber? Complete combustion of C10H13ClN2O releases HCl and NOx gases. The alkaline scrubber neutralizes these acidic and toxic gases before they reach the atmosphere, ensuring compliance with Clean Air Act standards[10].

DisposalWorkflow A Chemical Waste (CAS 263410-14-6) B Solvent Mixing (Combustible Carrier) A->B Segregate C Primary Incineration (Thermal Destruction) B->C Feed D Afterburner (Nitrile/Amine Breakdown) C->D Volatiles E Alkaline Scrubber (HCl & NOx Neutralization) D->E Acidic Gases F Clean Exhaust (EPA Compliant) E->F Release

Fig 1: Incineration and scrubbing workflow for halogenated amine hydrochloride waste.

Spill Response & Decontamination

A robust protocol requires planning for operational failure. If a spill occurs, follow this workflow to mitigate exposure:

  • Evacuate & Ventilate: Evacuate personnel from the immediate area and ensure the room's exhaust ventilation is running at maximum capacity to clear potential aerosols[2].

  • Containment: Do not sweep dry powder, as the mechanical action generates hazardous dust clouds. Instead, gently cover the spill with damp absorbent paper or use an electrically protected HEPA vacuum[11].

  • Collection: Carefully transfer the damp absorbent material into a closable, labeled salvage container using appropriate tools (without touching the outer surface of your gloves)[4][7].

  • Surface Decontamination: Wash the spill site thoroughly with soap and water, ensuring all washings are collected as hazardous waste. Under no circumstances should the product or the wash water be allowed to enter drains or local water sources[7][11].

References

  • MolAid. "2-[(2-methylamino)ethoxy]benzonitrile hydrochloride - CAS号" molaid.com. Available at:[Link]

  • TLC Pharmaceutical Standards. "TLC PHARMACEUTICAL STANDARDS" tlcpharmaceuticalstandards.com. Available at:[Link]

  • Atlantic Research Chemicals. "1 - Atlantic Research Chemicals" atlantic-chemicals.com. Available at:[Link]

  • Environmental Protection Agency (EPA). "Part 2: Consolidated Permit Regulations, RCRA Hazardous Waste" epa.gov. Available at:[Link]

  • Kean University. "Basic Lab Safety Guidelines" kean.edu. Available at:[Link]

  • NUS Medicine. "Chemical Waste Disposal 1. OBJECTIVE This standard operating proced" nus.edu.sg. Available at: [Link]

  • Clemson University. "3.15 Policy Title: Safety Measures During the Preparation of MS222" clemson.edu. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste TSDF, Technical Guidance Document for RCRA Air Emission Standards" epa.gov. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Handling 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride: Personal Protective Equipment and Disposal

In the landscape of pharmaceutical research and development, the compounds we handle are as potent in their potential for discovery as they are in their potential for hazard. 2-[2-(Methylamino)ethoxy]benzonitrile hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the compounds we handle are as potent in their potential for discovery as they are in their potential for hazard. 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride is one such molecule, a key intermediate whose careful handling is paramount to both scientific integrity and personal safety. This guide moves beyond a simple checklist, providing an in-depth operational plan grounded in the chemical's specific hazard profile. Our objective is to instill a deep, procedural understanding that ensures safety is not just a protocol, but a reflex.

Hazard Assessment: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the threat. 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride is not an innocuous powder; it is a reactive chemical with a defined set of hazards that dictate our handling procedures. Its classification demands respect and a multi-layered approach to protection.[1]

Based on available safety data, the primary hazards are categorized as follows:

  • Acute Toxicity (Category 4) : Harmful if swallowed, in contact with skin, or if inhaled.[2] This systemic threat means that exposure through any route can lead to adverse health effects.

  • Skin Irritation (Category 2) : Causes skin irritation upon direct contact.[2]

  • Serious Eye Irritation (Category 2A) : Can cause significant, potentially damaging, irritation to the eyes.[2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[2]

These classifications are not abstract warnings; they are the causal basis for the stringent personal protective equipment (PPE) protocols that follow. The potential for harm through inhalation, ingestion, or skin absorption necessitates a comprehensive barrier strategy.

Hazard ClassificationGHS CategoryDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2]

The Core PPE Protocol: A Multi-Layered Defense System

Given the compound's hazard profile, a single layer of protection is insufficient. We must employ a systematic, multi-layered defense to mitigate all potential exposure routes. This is your non-negotiable PPE ensemble for any operation involving 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride.

Engineering Controls: The First Line of Defense

Before any personal gear is worn, the environment itself must be controlled.

  • Chemical Fume Hood : All handling of this compound, especially when in powdered form or solution, must occur within a certified chemical fume hood.[1][3][4] This is critical to contain airborne particles and vapors, directly addressing the inhalation hazard.[5][6] The sash should be kept as low as possible.

Personal Protective Equipment: Your Last Line of Defense
  • Hand Protection : Because the compound is harmful upon skin contact, robust hand protection is essential.

    • What : Double-gloving with chemical-resistant nitrile gloves.[1][5]

    • Why : The outer glove absorbs the initial contact from any spill or contamination, while the inner glove provides a secondary barrier, protecting the skin during the critical doffing (removal) process. Always inspect gloves for tears or punctures before use.[1]

  • Eye and Face Protection : The serious eye irritation hazard requires comprehensive shielding.

    • What : Chemical splash goggles are mandatory.[1][5][7] For tasks with a higher splash risk, such as transferring solutions or working with larger quantities, these must be supplemented with a full-face shield.[1][7]

    • Why : Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes and fine powders. Goggles provide that seal, and a face shield protects the entire face from direct splashes.[7]

  • Body Protection : To prevent skin contact and contamination of personal clothing, full body coverage is required.

    • What : A chemical-resistant or flame-retardant laboratory coat, fully buttoned.[1][3] Additionally, long pants and closed-toe shoes are mandatory.[1]

    • Why : This ensures a continuous barrier, preventing the chemical from reaching the skin. An open lab coat is a failed barrier.

  • Respiratory Protection : While the fume hood is the primary control, respiratory protection may be required in specific scenarios.

    • What : In the event of a significant spill or a failure of the fume hood, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[8][9]

    • Why : This equipment is designed to prevent the inhalation of airborne particles, which is a primary exposure route for this compound.[5]

Operational Plan: PPE in Practice

The specific task dictates the precise application of PPE. Below are step-by-step protocols for common laboratory procedures.

Workflow: PPE Selection and Donning

The following diagram outlines the logical flow for selecting and putting on the correct PPE before handling 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Order is Critical) cluster_verification Final Check A Assess Task: Weighing, Solution Prep, or Reaction? B Verify Fume Hood is Certified and Operational A->B C 1. Don Lab Coat (fully buttoned) & Closed-Toe Shoes B->C D 2. Don Inner Pair of Nitrile Gloves C->D E 3. Don Chemical Splash Goggles D->E F 4. Add Face Shield (if splash risk is high) E->F G 5. Don Outer Pair of Nitrile Gloves (cuffs over lab coat) F->G H Final Check: No Exposed Skin, Full Seal on Goggles G->H

Caption: PPE selection and donning workflow.

Protocol 1: Weighing Solid Compound and Preparing Solutions
  • Preparation : Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure. Place a spill tray on the balance.

  • Don PPE : Follow the donning sequence outlined in the diagram above. Double gloves and goggles are critical due to the risk of fine powder dispersal.

  • Handling : Use a spatula to carefully transfer the solid from its container to a tared weigh boat.[6] Avoid any actions that could create dust clouds.

  • Dissolution : To dissolve, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can cause splashing of the powder.

  • Post-Handling : Gently tap the weigh boat to ensure all powder is transferred. Dispose of the weigh boat immediately into a designated solid hazardous waste container within the fume hood.

Protocol 2: Managing and Monitoring a Reaction
  • Setup : All reaction glassware must be assembled inside the chemical fume hood.

  • Don PPE : Full PPE, including a face shield over goggles, is recommended due to the increased risk of splashes from heated or stirred reaction mixtures.

  • Monitoring : When taking samples for analysis (e.g., TLC, LC-MS), use a clean syringe or pipette. Perform the sampling action slowly and deliberately to prevent aerosols.

  • Work-Up : Quenching and extraction procedures should be performed with extreme care. Always add reagents slowly and ensure adequate cooling if the reaction is exothermic. Remember to vent separatory funnels frequently and away from your face.

Decontamination and Disposal: The Final Steps

Exposure doesn't end when the experiment is over. Improperly removed PPE and incorrect waste disposal are common sources of contamination.

Step-by-Step PPE Doffing (Removal) Procedure

This sequence is designed to prevent contact with the "dirty" outer surfaces of your gear.

  • Outer Gloves : With your gloved hands, peel off the first pair of gloves without touching your bare skin. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles : Remove your face shield and goggles by handling the straps, not the front surface. Place them in a designated area for decontamination.

  • Lab Coat : Unbutton your lab coat and remove it by rolling it outwards, keeping the contaminated exterior away from your body.

  • Inner Gloves : Finally, remove the inner pair of gloves, again without touching the outer surface with your bare hands.

  • Hand Washing : Immediately wash your hands thoroughly with soap and water.[8][9]

Waste Disposal Plan

All materials that have come into contact with 2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride are considered hazardous waste and must be disposed of accordingly.[10]

  • Waste Segregation : Do not mix this waste stream with other laboratory waste.[4][10] Use separate, clearly labeled containers.

  • Solid Waste : Contaminated gloves, weigh boats, paper towels, and silica gel should be placed in a designated, sealed hazardous waste container.[11] The container must be labeled "Hazardous Waste" with the full chemical name.[10][11]

  • Liquid Waste : Unused solutions and reaction mixtures must be collected in a compatible, sealed hazardous waste container.[10] Never pour this chemical down the drain.[12]

  • Container Management : All waste containers must be kept closed except when adding waste.[11] They should be stored in a secondary containment tray in a well-ventilated area, away from incompatible materials like strong oxidizing agents, acids, and bases.[8][13][14]

Emergency Protocol: Spill Management

In the event of a spill, a calm and procedural response is critical.

  • Evacuate and Alert : Immediately alert others in the area and evacuate non-essential personnel.[1]

  • Don PPE : Before attempting any cleanup, don the highest level of PPE, including a respirator if the spill is large or generates significant dust.[1]

  • Contain : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, and place all cleaning materials into the hazardous waste container.

  • Report : Report the incident to your laboratory supervisor or Environmental Health & Safety department.

By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a dynamic process of risk assessment and mitigation that is the bedrock of a safe and successful research environment.

References

  • Personal protective equipment for handling 3-(2-Oxo-acetyl)-benzonitrile - Benchchem. (n.d.). BenchChem.
  • 2-[2-(methylamino)ethyl]benzonitrile hydrochloride — Chemical Substance Information. (n.d.). NextSDS.
  • SAFETY DATA SHEET - 2-Ethoxybenzonitrile. (2025, December 20). Fisher Scientific.
  • 2-[2-(methylamino)ethoxy]benzonitrile hydrochloride | 263410-14-6. (n.d.). MilliporeSigma.
  • SAFETY DATA SHEET - 3-Methoxy-4-methylbenzonitrile. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET - BENZONITRILE, REAGENT. (2018, January 11). Spectrum Chemical.
  • SAFETY DATA SHEET - 4-[2-(Dimethylamino)ethoxy]benzonitrile. (2025, December 20). Fisher Scientific.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • SAFETY DATA SHEET - 2-Ethoxy-2-methylpropane. (2025, December 24). MilliporeSigma.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride
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2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride
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